molecular formula C16H11NO2 B15559453 2-Cyano-3,3-diphenylacrylic Acid-d10

2-Cyano-3,3-diphenylacrylic Acid-d10

Cat. No.: B15559453
M. Wt: 259.32 g/mol
InChI Key: VSXIZXFGQGKZQG-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3,3-diphenylacrylic Acid-d10 is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H11NO2

Molecular Weight

259.32 g/mol

IUPAC Name

2-cyano-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoic acid

InChI

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

VSXIZXFGQGKZQG-LHNTUAQVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-3,3-diphenylacrylic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-3,3-diphenylacrylic Acid-d10, a deuterated analog of a known UV absorber and a metabolite of Octocrylene (B1203250). This document details the synthetic methodology, provides expected analytical data, and illustrates relevant biological and mechanistic pathways.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process commencing with a Knoevenagel condensation, followed by ester hydrolysis. The key starting material for introducing the deuterium (B1214612) labels is benzophenone-d10.

Experimental Protocol: Step 1 - Knoevenagel Condensation

Reaction: Synthesis of Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate

This procedure is adapted from established Knoevenagel condensation protocols for the synthesis of the non-deuterated ethyl 2-cyano-3,3-diphenylacrylate.[1]

  • Materials:

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzophenone-d10, ethyl cyanoacetate, and toluene.

    • Add molecular sieves to the mixture to remove water generated during the reaction.

    • Add piperidine to the reaction mixture as a basic catalyst.

    • Heat the mixture to reflux (approximately 110°C) and stir for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Filter the molecular sieves and wash with toluene.

    • Wash the organic phase sequentially with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield ethyl 2-cyano-3,3-di(phenyl-d5)acrylate.

Experimental Protocol: Step 2 - Ester Hydrolysis

Reaction: Synthesis of 2-Cyano-3,3-di(phenyl-d5)acrylic Acid

This procedure is based on standard methods for the saponification of esters.[2][3][4]

  • Materials:

  • Procedure:

    • Dissolve the ethyl 2-cyano-3,3-di(phenyl-d5)acrylate in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2 with hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization of this compound

The characterization of the final product would be carried out using standard analytical techniques. The expected data, based on the known values for the non-deuterated analog and the principles of spectroscopy for deuterated compounds, are summarized below.

Data Presentation
Analytical Technique Expected Data Notes
1H NMR Absence of signals in the aromatic region (δ 7.2-7.5 ppm). A signal for the carboxylic acid proton would be present (variable, broad singlet).The ten protons on the phenyl rings are replaced by deuterium, hence their signals will be absent in the 1H NMR spectrum.[5]
2H NMR A multiplet in the aromatic region (δ 7.2-7.5 ppm).This technique directly observes the deuterium nuclei, confirming their incorporation into the aromatic rings.[5]
13C NMR Aromatic carbon signals will appear as multiplets with attenuated intensity due to C-D coupling. The chemical shifts will be very similar to the non-deuterated compound.The one-bond C-D coupling will split the signals of the deuterated carbons.
Mass Spectrometry (MS) Expected [M-H]- of 258.13 g/mol .The molecular weight is increased by 10 Da compared to the non-deuterated compound (249.26 g/mol ) due to the ten deuterium atoms.
Infrared (IR) Spectroscopy C-D stretching vibrations around 2200-2300 cm-1. Aromatic C-H stretching vibrations (around 3000-3100 cm-1) will be absent or significantly reduced. The characteristic C=O and C≡N stretches will be present.The C-D bond is weaker and has a lower vibrational frequency than the C-H bond.[6][7]

Mandatory Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Ester Hydrolysis cluster_2 Purification & Characterization Benzophenone-d10 Benzophenone-d10 Reaction_1 Piperidine, Toluene, Reflux Benzophenone-d10->Reaction_1 Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Reaction_1 Intermediate Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate Reaction_1->Intermediate Reaction_2 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq) Intermediate->Reaction_2 Purification Column Chromatography (Step 1) Filtration/Recrystallization (Step 2) Intermediate->Purification Final_Product This compound Reaction_2->Final_Product Final_Product->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: A two-step synthesis of the target molecule.

Metabolic Pathway of the Parent Compound

The non-deuterated parent compound, 2-Cyano-3,3-diphenylacrylic acid, is a known metabolite of the sunscreen agent Octocrylene. The metabolic pathway primarily involves the hydrolysis of the ester group of Octocrylene.[8][9]

G Metabolic Pathway of Octocrylene Octocrylene Octocrylene (Ethyl 2-cyano-3,3-diphenylacrylate) Metabolism Ester Hydrolysis (in vivo) Octocrylene->Metabolism Metabolite_1 2-Cyano-3,3-diphenylacrylic Acid Metabolism->Metabolite_1 Metabolite_2 2-Ethylhexanol Metabolism->Metabolite_2

Caption: In vivo hydrolysis of Octocrylene.

Mechanism of Action as a UV Absorber

The parent compound and its derivatives are effective UV absorbers. Their mechanism of action involves the absorption of high-energy UV radiation and its dissipation as harmless thermal energy. This process is facilitated by the conjugated π-electron system of the molecule.[10][11][12][13][14]

G Mechanism of UV Absorption UV_Absorber 2-Cyano-3,3-diphenylacrylic Acid Moiety (Ground State) Excited_State Excited State UV_Absorber->Excited_State Absorption Excited_State->UV_Absorber Relaxation Energy_Dissipation Harmless Thermal Energy Excited_State->Energy_Dissipation Non-radiative decay UV_Radiation UV Radiation (290-400 nm) UV_Radiation->UV_Absorber

Caption: Photochemical process of UV absorption.

References

Technical Guide: Certificate of Analysis for 2-Cyano-3,3-diphenylacrylic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 2-Cyano-3,3-diphenylacrylic Acid-d10, a deuterated analog of a primary metabolite of the sunscreen agent Octocrylene. The data presented herein is a synthesis of information gathered from various suppliers and analytical data sources.

Compound Identification and Specifications

This compound is the deuterium-labeled form of 2-Cyano-3,3-diphenylacrylic acid.[1][2] The incorporation of deuterium (B1214612) atoms provides a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.

Identifier Value
Chemical Name This compound
Synonyms 3,3-Diphenyl-2-cyanoacrylic Acid-d10
CAS Number 2196203-34-4[3][4]
Molecular Formula C₁₆HD₁₀NO₂[3]
Molecular Weight 259.33 g/mol [3]
Unlabeled CAS Number 10380-41-3[3][5]

Physicochemical Properties

The following table summarizes the typical physicochemical properties of this compound.

Property Value
Appearance Solid, white to off-white powder[5]
Purity (unlabeled) ≥95% (as determined by HPLC)[5]
Storage Conditions Store at -20°C or -80°C, keep tightly closed and dry.[2]
Solubility Soluble in DMSO and Methanol.

Analytical Methodologies

The following sections detail the experimental protocols that are typically employed to assess the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of the compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm)[6]

Mobile Phase:

Procedure:

  • A standard solution of the test compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • The HPLC system is equilibrated with the initial mobile phase conditions.

  • A specific volume of the sample solution is injected onto the column.

  • The gradient is run to elute the compound and any impurities.

  • Detection is performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight of the compound and determine the level of deuterium incorporation.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an electrospray ionization (ESI) source.

Procedure:

  • A dilute solution of the sample is infused directly into the mass spectrometer or introduced via an LC system.

  • The sample is ionized using ESI in either positive or negative ion mode.

  • The mass-to-charge ratio (m/z) of the molecular ions is measured.

  • The isotopic distribution is analyzed to confirm the presence and enrichment of the deuterium atoms. The expected molecular weight for the deuterated compound is approximately 259.33 Da.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the compound and the positions of deuterium labeling.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR and ¹³C NMR spectra are acquired.

  • In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

  • The remaining signals in both ¹H and ¹³C NMR spectra should be consistent with the non-deuterated parts of the molecular structure.

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflow of the analytical process and the relationship between the different analytical techniques.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Interpretation cluster_report Final Reporting sample_receipt Sample Receipt sample_prep Sample Preparation sample_receipt->sample_prep hplc HPLC Analysis sample_prep->hplc ms Mass Spectrometry sample_prep->ms nmr NMR Spectroscopy sample_prep->nmr purity Purity Assessment hplc->purity identity Identity Confirmation ms->identity structure Structural Verification nmr->structure coa Certificate of Analysis purity->coa identity->coa structure->coa

Caption: General workflow for the analysis of this compound.

signaling_pathway cluster_input Inputs cluster_methods Analytical Methods cluster_outputs Outputs Compound This compound HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR NMR Compound->NMR Purity Chemical Purity HPLC->Purity MW Molecular Weight MS->MW Isotopic Isotopic Enrichment MS->Isotopic Structure Structural Confirmation NMR->Structure

Caption: Relationship between analytical methods and their corresponding outputs.

References

A Technical Guide to 2-Cyano-3,3-diphenylacrylic Acid-d10 for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-Cyano-3,3-diphenylacrylic Acid-d10, a deuterated derivative of a key metabolite of the widely used UV filter, Octocrylene. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a consolidated resource on its commercial availability, physicochemical properties, and relevant biological pathways.

Commercial Availability

This compound is a specialized chemical primarily used in research settings, particularly in pharmacokinetic and metabolism studies. Its deuterated nature makes it an ideal internal standard for quantitative analysis of its non-deuterated counterpart, 2-Cyano-3,3-diphenylacrylic acid (CDA), in biological matrices. Below is a summary of known commercial suppliers.

Table 1: Commercial Suppliers of this compound

SupplierProduct CodeCAS NumberMolecular FormulaPurity
Toronto Research ChemicalsTRC-C7183612196203-34-4C₁₆HD₁₀NO₂Not Specified
InvivoChemNot Specified2196203-34-4C₁₆HD₁₀NO₂≥98%[1]

Physicochemical Data

While specific data for the deuterated form is limited, the properties of the non-deuterated 2-Cyano-3,3-diphenylacrylic acid (CDA) and its common precursor, Octocrylene, provide valuable context.

Table 2: Physicochemical Properties of 2-Cyano-3,3-diphenylacrylic Acid and Related Compounds

Property2-Cyano-3,3-diphenylacrylic AcidOctocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate)
Molecular Formula C₁₆H₁₁NO₂C₂₄H₂₇NO₂
Molecular Weight 249.26 g/mol 361.48 g/mol
Appearance White to off-white solidViscous liquid
Melting Point Not Specified-10 °C
Boiling Point Not Specified218 °C at 1.5 mmHg
Solubility Soluble in DMSO, water-soluble metaboliteSoluble in organic solvents like acetone, ethyl acetate, and ethanol
Purity (Typical) ≥95%97%

Metabolic Pathway

2-Cyano-3,3-diphenylacrylic acid is the primary metabolite of Octocrylene, a common ingredient in sunscreens and other personal care products. The metabolic conversion of Octocrylene in the human body is a critical area of study in toxicology and pharmacology. The primary metabolic pathway involves the hydrolysis of the ester bond of Octocrylene to form CDA. Further metabolism can occur through oxidation of the side chain.

The following diagram illustrates the metabolic conversion of Octocrylene to its major metabolites, including 2-Cyano-3,3-diphenylacrylic acid.

Octocrylene Metabolism Metabolic Pathway of Octocrylene Octocrylene Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) CPAA 2-Cyano-3,3-diphenylacrylic Acid (CPAA) Major Metabolite Octocrylene->CPAA Ester Hydrolysis fiveOH_OC 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (B77674) (5OH-OC) Octocrylene->fiveOH_OC Side-chain Oxidation DOCCA 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA) Octocrylene->DOCCA Beta-oxidation

Caption: Metabolic pathway of Octocrylene to its primary metabolites.

Experimental Protocols

The synthesis of 2-Cyano-3,3-diphenylacrylic acid and its derivatives is a key process for obtaining standards for research. While a specific protocol for the deuterated version is not publicly available, the synthesis of the non-deuterated form typically proceeds via a Knoevenagel condensation.

Synthesis of 2-Cyano-3,3-diphenylacrylic Acid (General Method)

A common method for the synthesis of 2-Cyano-3,3-diphenylacrylic acid involves the hydrolysis of its corresponding ester, which is often synthesized via a Knoevenagel condensation reaction between a ketone and a compound with an active methylene (B1212753) group.

Reaction Scheme:

Synthesis of 2-Cyano-3,3-diphenylacrylic Acid General Synthesis of 2-Cyano-3,3-diphenylacrylic Acid cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis Benzophenone Benzophenone ProductEster Ethyl 2-cyano-3,3-diphenylacrylate Benzophenone->ProductEster EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->ProductEster ProductAcid 2-Cyano-3,3-diphenylacrylic Acid ProductEster->ProductAcid Base Hydrolysis (e.g., NaOH or LiOH)

Caption: General two-step synthesis of 2-Cyano-3,3-diphenylacrylic Acid.

Detailed Protocol for Hydrolysis of Ethyl 2-cyano-3,3-diphenylacrylate:

  • A methanolic solution of sodium hydroxide (B78521) (2.88 mmol) is added to a solution of ethyl 2-cyano-3,3-diphenylacrylate (1.44 mmol) in a mixture of dichloromethane (B109758) and methanol (B129727) (9:1 v/v).[2]

  • The reaction mixture is stirred for approximately 1.5 hours, monitoring for the consumption of the starting material.[2]

  • Following the completion of the reaction, the solvent is removed under vacuum.[2]

  • Water is added to the dried residue, and the resulting solution is extracted with diethyl ether to remove any unreacted starting material.[2]

  • The aqueous layer is then cooled and acidified with dilute hydrochloric acid to a pH of 2-3.[2]

  • The precipitated solid, 2-Cyano-3,3-diphenylacrylic acid, is collected by filtration and purified.[2]

Conclusion

This compound is an essential tool for researchers studying the metabolism and toxicokinetics of Octocrylene. This guide provides a summary of its commercial availability, relevant physicochemical data, and the metabolic pathway leading to its formation. The provided experimental protocol for its non-deuterated analog offers a foundational method for its synthesis in a laboratory setting. As research into the environmental and health impacts of sunscreen ingredients continues, the availability and understanding of such deuterated standards will remain of high importance.

References

The Metabolic Fate of Octocrylene: A Technical Guide to the Formation of 2-cyano-3,3-diphenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octocrylene (B1203250) (OC), a widely utilized organic UV filter in sunscreen and personal care products, undergoes metabolic transformation within the human body, leading to the formation of several metabolites. This technical guide provides an in-depth examination of the metabolism of octocrylene, with a primary focus on its major metabolite, 2-cyano-3,3-diphenylacrylic acid (CPAA). We will synthesize findings from key in vivo and in vitro studies, present quantitative data in a structured format, detail relevant experimental protocols, and visualize the metabolic pathways and experimental workflows. Understanding the metabolic fate of octocrylene is crucial for a comprehensive assessment of its safety and potential systemic effects.

Introduction

Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is a core ingredient in many commercially available sunscreens, valued for its ability to absorb UVB and short-wave UVA radiation and to stabilize other UV filters like avobenzone.[1][2] While its primary function is topical, studies have demonstrated that octocrylene can be systemically absorbed following dermal application.[3][4] This systemic exposure necessitates a thorough understanding of its metabolic pathways. The primary metabolic route for octocrylene involves hydrolysis of its ester bond, yielding the major metabolite 2-cyano-3,3-diphenylacrylic acid (CPAA).[3][5] This guide will explore the key studies that have elucidated this metabolic process.

It is also important to distinguish the metabolic conversion of octocrylene to CPAA from its degradation to benzophenone (B1666685). Several studies have shown that octocrylene can degrade to benzophenone over time in product formulations, a compound with its own toxicological profile.[4][6][7][8] This guide, however, will focus specifically on the biological metabolism of octocrylene to CPAA.

In Vivo Metabolism of Octocrylene

Human studies have been instrumental in characterizing the metabolism of octocrylene. A key study involving oral administration of octocrylene to human volunteers identified CPAA as the major urinary metabolite, accounting for a significant portion of the administered dose.[3][5][9]

Quantitative Analysis of Octocrylene Metabolites

The following table summarizes the quantitative data from a human study involving a single oral dose of approximately 5 mg of octocrylene.[3][5]

MetaboliteAbbreviationPercentage of Oral Dose Excreted in Urine (Mean, Range)Peak Urinary Concentration Time (Post-dose)Elimination Half-lives (1st phase; 2nd phase)
2-cyano-3,3-diphenylacrylic acidCPAA45% (40-50%)3.2 - 4.2 hours5.7 hours; 16 hours
2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate5OH-OC0.008% (0.005-0.011%)3.2 - 4.2 hours1.3 hours; 6.4 hours
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylateDOCCA0.13% (0.11-0.16%)3.2 - 4.2 hours3.0 hours; 16 hours

Data sourced from Bury et al. (2019).[3][5]

Following dermal application of a sunscreen containing octocrylene, the same metabolites were detected in urine, but at much lower concentrations and with delayed elimination kinetics.[3][10] Plasma concentrations of octocrylene and CPAA have also been quantified after dermal application, with CPAA reaching significantly higher levels than the parent compound.[10]

Metabolic Pathway of Octocrylene to CPAA

The metabolism of octocrylene is believed to proceed primarily through hydrolysis by esterase enzymes, alongside oxidation and conjugation.[11] The formation of CPAA is a direct result of the hydrolysis of the ester linkage in the octocrylene molecule. Other minor metabolites, such as 5OH-OC and DOCCA, are products of side-chain oxidation.[3][5]

Octocrylene Metabolism Octocrylene Octocrylene CPAA 2-cyano-3,3-diphenylacrylic acid (CPAA) (Major Metabolite) Octocrylene->CPAA Ester Hydrolysis Oxidation_Products Side-chain Oxidation Metabolites (e.g., 5OH-OC, DOCCA) Octocrylene->Oxidation_Products Oxidation Conjugation Phase II Conjugation (Glucuronides, Sulfates) CPAA->Conjugation Oxidation_Products->Conjugation

Fig. 1: Metabolic pathway of octocrylene.

Experimental Protocols

A reproducible and accurate understanding of octocrylene metabolism relies on robust analytical methodologies. The following sections detail the key experimental protocols used in the cited studies.

Human Oral Dosage Study
  • Study Design: Three male volunteers were administered a single oral dose of approximately 5 mg of octocrylene.[3][5] Urine samples were collected at specified intervals.

  • Sample Preparation: Urine samples were incubated with β-glucuronidase to deconjugate phase II metabolites.[12]

  • Analytical Method: Quantification of octocrylene metabolites was performed using stable isotope dilution analysis with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-MS/MS).[3][5][12] For enhanced sample cleanup and analyte enrichment, online turbulent flow chromatography was employed.[12]

Dermal Application Study
  • Study Design: Healthy volunteers applied a commercial sunscreen formulation containing octocrylene.[10] Plasma and urine samples were collected over a period of time.

  • Sample Analysis: Plasma and urine samples were analyzed for octocrylene and CPAA using different liquid chromatography-electrospray ionization-tandem mass spectrometric procedures.[10]

Experimental_Workflow cluster_oral Oral Administration Study cluster_dermal Dermal Application Study Oral_Admin Oral Administration of Octocrylene Urine_Collection_Oral Urine Sample Collection Oral_Admin->Urine_Collection_Oral Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Collection_Oral->Enzymatic_Hydrolysis LC_MS_Analysis_Oral LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MS_Analysis_Oral Metabolite_Quantification Quantification of Octocrylene and Metabolites (CPAA, etc.) LC_MS_Analysis_Oral->Metabolite_Quantification Dermal_App Dermal Application of Sunscreen Sample_Collection_Dermal Plasma & Urine Sample Collection Dermal_App->Sample_Collection_Dermal LC_MS_Analysis_Dermal LC-MS/MS Analysis Sample_Collection_Dermal->LC_MS_Analysis_Dermal LC_MS_Analysis_Dermal->Metabolite_Quantification

Fig. 2: Generalized experimental workflow for in vivo studies.

Signaling Pathways and Further Research

While the primary metabolic pathway of octocrylene to CPAA is well-characterized, the broader biological implications of systemic exposure to these compounds are still under investigation. Some in vitro studies have suggested that octocrylene may interact with nuclear receptors such as PPARγ and exhibit endocrine-disrupting potential.[13][14] Further research is needed to fully understand the potential for octocrylene and its metabolites, including CPAA, to modulate signaling pathways and to assess any long-term health effects of chronic, low-level exposure.

Conclusion

The metabolism of octocrylene to its major metabolite, 2-cyano-3,3-diphenylacrylic acid, is a significant pathway following systemic absorption. Quantitative in vivo studies have provided valuable data on the extent and kinetics of this conversion. The detailed experimental protocols outlined in this guide provide a foundation for future research in this area. For researchers, scientists, and drug development professionals, a comprehensive understanding of the metabolic fate of octocrylene is essential for the continued safety assessment of this widely used UV filter. Further investigation into the potential biological activities of both the parent compound and its metabolites is warranted.

References

The Role of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Assessing Octocrylene Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octocrylene (B1203250) (OC) is an organic ultraviolet (UV) filter extensively used in sunscreens and other personal care products to protect against sun damage.[1][2][3] With the increasing use of these products, there is a growing interest in understanding the extent of human exposure to octocrylene and its potential health implications. Human biomonitoring, the assessment of chemicals or their metabolites in human tissues and fluids, offers a direct measure of internal exposure. This technical guide focuses on 2-Cyano-3,3-diphenylacrylic acid (CPAA), the primary metabolite of octocrylene, and the critical role of its deuterated form, 2-Cyano-3,3-diphenylacrylic Acid-d10 (CPAA-d10), in the accurate quantification of octocrylene exposure.

Metabolic Pathway of Octocrylene

Following dermal absorption or unintentional ingestion, octocrylene undergoes metabolism in the human body. The primary metabolic pathway is ester hydrolysis, which cleaves the 2-ethylhexyl ester group from the parent octocrylene molecule, yielding 2-Cyano-3,3-diphenylacrylic acid (CPAA).[4][5] CPAA is a more water-soluble compound than octocrylene, facilitating its excretion through the kidneys.[6][7] Studies have shown that CPAA is the major urinary metabolite, accounting for approximately 45% of the administered octocrylene dose after oral exposure.[4][5][8]

Besides ester hydrolysis, minor metabolic pathways involving oxidation of the 2-ethylhexyl side chain have been identified, leading to the formation of other metabolites such as 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (B77674) (5OH-OC) and 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (dinor OC carboxylic acid; DOCCA).[4][5] However, due to its abundance, CPAA is considered the most sensitive and specific biomarker for assessing octocrylene exposure.[9][10]

Octocrylene Metabolism Metabolic Pathway of Octocrylene Octocrylene Octocrylene (2-Cyano-3,3-diphenylacrylic acid, 2-ethylhexyl ester) CPAA 2-Cyano-3,3-diphenylacrylic Acid (CPAA) (Major Metabolite) Octocrylene->CPAA Ester Hydrolysis Oxidized_Metabolites Side-Chain Oxidized Metabolites (e.g., 5OH-OC, DOCCA) (Minor Metabolites) Octocrylene->Oxidized_Metabolites Oxidation

Figure 1: Metabolic Pathway of Octocrylene

Experimental Protocols for Biomarker Analysis

The accurate quantification of CPAA in biological matrices such as urine and plasma is crucial for human biomonitoring studies. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with an online solid-phase extraction (SPE) for sample cleanup and analyte enrichment.[1][2][11] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Sample Preparation (Urine)
  • Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave any potential glucuronide conjugates of CPAA, ensuring the measurement of the total metabolite concentration.[1][2]

  • Fortification: An internal standard solution, containing a known concentration of this compound, is added to each sample.

  • Dilution and Centrifugation: Samples are diluted with a suitable buffer and centrifuged to precipitate any solid material.

Instrumental Analysis: Online-SPE-LC-MS/MS

The prepared samples are then analyzed using an online-SPE-LC-MS/MS system.

  • Online Solid-Phase Extraction (SPE): The sample is first loaded onto an SPE column. This step serves to remove interfering matrix components and concentrate the analytes of interest.

  • Chromatographic Separation: The analytes are then eluted from the SPE column and transferred to a liquid chromatography (LC) column for separation from other remaining compounds.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer (MS/MS) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both CPAA and the internal standard (CPAA-d10).

Experimental Workflow Analytical Workflow for CPAA Quantification cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Fortification Fortification with CPAA-d10 Internal Standard Enzymatic_Hydrolysis->Fortification Dilution_Centrifugation Dilution & Centrifugation Fortification->Dilution_Centrifugation Online_SPE Online Solid-Phase Extraction (SPE) Dilution_Centrifugation->Online_SPE Injection LC_Separation Liquid Chromatography (LC) Separation Online_SPE->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_MS_Detection Data_Analysis Data Analysis & Concentration Determination MS_MS_Detection->Data_Analysis Quantification

Figure 2: Experimental Workflow for CPAA Analysis

Quantitative Data on Octocrylene Exposure

Numerous studies have quantified the levels of CPAA in human populations, providing valuable insights into the extent of octocrylene exposure. The data presented below summarizes key findings from various biomonitoring studies.

Method Validation Parameters
ParameterValueReference
Limit of Quantification (LOQ) in Urine0.5 µg/L[12]
Limit of Quantification (LOQ) in Urine0.23 µg/g creatinine[13]
Mean Relative Recoveries94% - 106%[11]
Concentrations of CPAA in Human Biological Samples
Sample MatrixPopulationConcentration RangeReference
UrineGeneral Population (n=35)Detected in 91% of samples[1][2]
UrineGerman Environmental Specimen Bank (1996)LOQ)[9][10]
UrineGerman Environmental Specimen Bank (2016)Median: 4.79 µg/L (100% >LOQ)[10]
UrineGerman Environmental Specimen Bank (2020)Median: 3.12 µg/L (97% >LOQ)[8][9][10]
PlasmaVolunteers after sunscreen applicationUp to 1352 µg/L[13]
UrineVolunteers after sunscreen applicationUp to 5207 µg/g creatinine[13]
Toxicokinetic Parameters of CPAA
ParameterValueReference
Peak Urinary Concentration after Oral Dose3.2 - 4.2 hours[4][5]
Elimination Half-Life (Biphasic)1st phase: 5.7 h; 2nd phase: 16 h[4][5]
Percentage Excreted in 24h~77%[4][5]
Peak Plasma Concentration after Dermal Application~14.5 hours[13]
Elimination Half-Life after Dermal Application1.5 - 2 days[13]

Conclusion

2-Cyano-3,3-diphenylacrylic acid (CPAA) has been firmly established as a reliable and sensitive biomarker for assessing human exposure to the UV filter octocrylene. The development of robust analytical methods, particularly online-SPE-LC-MS/MS with stable isotope dilution using this compound, has enabled the accurate quantification of CPAA in large-scale biomonitoring studies. The data generated from these studies indicate a widespread and increasing exposure to octocrylene in the general population over the past few decades. Continued monitoring of CPAA levels is essential for understanding exposure trends and informing risk assessments related to octocrylene-containing products.

References

Solubility Profile of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Cyano-3,3-diphenylacrylic Acid-d10. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this guide presents qualitative solubility information based on existing literature for the non-deuterated analog and related cinnamic acid derivatives. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities are more likely to be soluble in one another. 2-Cyano-3,3-diphenylacrylic acid, being a derivative of cinnamic acid, possesses both polar (carboxylic acid) and non-polar (diphenyl groups) moieties, leading to a varied solubility profile in different organic solvents. Factors such as temperature and the specific nature of the solvent play a significant role in its dissolution. For instance, carboxylic acids generally exhibit increased solubility in polar organic solvents capable of hydrogen bonding.

Qualitative Solubility Data

SolventChemical ClassExpected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble
Dimethylformamide (DMF)AmideSoluble
EthanolAlcoholSoluble
MethanolAlcoholSoluble
AcetoneKetoneSoluble
Ethyl AcetateEsterSoluble
AcetonitrileNitrileModerately Soluble
Dichloromethane (DCM)Halogenated HydrocarbonModerately Soluble
Diethyl EtherEtherSlightly Soluble
HexaneAlkanePoorly Soluble

Note: This table is a predictive summary based on the solubility of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by concentration analysis, is provided.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent (HPLC grade or equivalent)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:
  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent. b. Add a known volume of the selected organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). e. Shake the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Separation of Undissolved Solid: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining undissolved microparticles.

  • Quantification of Dissolved Compound: a. Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. b. Calibration Curve: i. Using UV-Vis Spectroscopy: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound. Plot a calibration curve of absorbance versus concentration. ii. Using HPLC: Inject a fixed volume of each standard solution into the HPLC system. Plot a calibration curve of peak area versus concentration. c. Sample Analysis: i. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. ii. Analyze the diluted sample using the same UV-Vis or HPLC method used for the standards. d. Calculation of Solubility: i. Determine the concentration of the diluted sample from the calibration curve. ii. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Compound B Add Known Volume of Solvent A->B C Equilibrate (Shake) 24-48h at Constant Temp. B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm filter) D->E H Dilute Filtered Saturated Solution E->H F Prepare Standard Solutions G Generate Calibration Curve (UV-Vis/HPLC) F->G J Calculate Solubility G->J I Analyze Diluted Sample H->I I->J

Caption: Experimental workflow for determining the solubility of a solid compound.

Methodological & Application

Application Notes and Protocols for the Use of 2-Cyano-3,3-diphenylacrylic Acid-d10 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of 2-Cyano-3,3-diphenylacrylic Acid-d10 (CDAA-d10) as an internal standard in the quantitative analysis of its non-labeled counterpart, 2-Cyano-3,3-diphenylacrylic Acid (CDAA), using Liquid Chromatography-Mass Spectrometry (LC-MS). CDAA is the primary metabolite of the widely used sunscreen agent, Octocrylene. Monitoring its concentration in biological matrices such as urine and plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for assessing human exposure to Octocrylene. The use of a stable isotope-labeled internal standard like CDAA-d10 is the gold standard for quantitative LC-MS analysis, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.

Metabolic Pathway of Octocrylene

Octocrylene, upon absorption, undergoes metabolism in the body, primarily through hydrolysis of its ester group, leading to the formation of CDAA. This metabolic conversion is a key step in the detoxification and subsequent excretion of Octocrylene.

Metabolic Pathway of Octocrylene to CDAA Octocrylene Octocrylene CDAA 2-Cyano-3,3-diphenylacrylic Acid (CDAA) Octocrylene->CDAA Ester Hydrolysis Excretion Urinary Excretion CDAA->Excretion

Caption: Metabolic conversion of Octocrylene to its primary metabolite, CDAA.

Experimental Protocols

This section details the methodologies for the quantification of CDAA in human urine using CDAA-d10 as an internal standard. Two sample preparation protocols are provided: an automated online Solid Phase Extraction (SPE) method and a manual offline Liquid-Liquid Extraction (LLE) method.

Protocol 1: Online SPE-LC-MS/MS for CDAA in Human Urine

This protocol is adapted from the method described by Bury et al. (2018) and is suitable for high-throughput analysis.

1. Materials and Reagents

  • 2-Cyano-3,3-diphenylacrylic Acid (CDAA) analytical standard

  • This compound (CDAA-d10) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • β-glucuronidase from E. coli

2. Sample Preparation

  • Thaw urine samples at room temperature.

  • To 100 µL of urine in a 96-well plate, add 10 µL of CDAA-d10 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of β-glucuronidase solution in ammonium (B1175870) acetate (B1210297) buffer.

  • Incubate the plate at 37°C for 2 hours to deconjugate glucuronidated metabolites.

  • Centrifuge the plate at 4000 rpm for 5 minutes.

  • Place the plate in the autosampler for online SPE-LC-MS/MS analysis.

3. LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Online SPE Cartridge Polymer-based reversed-phase
Analytical Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient To be optimized for baseline separation
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 1

Table 1: MRM Transitions for CDAA and CDAA-d10

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CDAA248.1204.1-20
CDAA-d10258.1214.1-20

Note: The MRM transition for CDAA-d10 is inferred based on the stable isotope labeling and may require optimization.

Protocol 2: Offline Liquid-Liquid Extraction (LLE) for CDAA in Human Urine

This protocol provides a more universally applicable sample preparation method.

1. Materials and Reagents

  • Same as Protocol 1

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (B86663) (anhydrous)

2. Sample Preparation

  • To 1 mL of urine in a glass tube, add 10 µL of CDAA-d10 internal standard working solution.

  • Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours.

  • Acidify the sample to pH 3-4 with formic acid.

  • Add 3 mL of MTBE and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 3 mL of MTBE and combine the organic layers.

  • Dry the combined organic extract under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

  • Use the same LC-MS/MS parameters as described in Protocol 1.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the quantification of CDAA using CDAA-d10 as an internal standard.

LC-MS/MS Workflow for CDAA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Urine/Plasma Sample IS Spiking Spike with CDAA-d10 Sample Collection->IS Spiking Extraction Online SPE or LLE IS Spiking->Extraction LC Separation Chromatographic Separation Extraction->LC Separation MS Detection Mass Spectrometric Detection (MRM) LC Separation->MS Detection Peak Integration Peak Area Integration MS Detection->Peak Integration Calibration Curve Calibration Curve Generation Peak Integration->Calibration Curve Quantification Concentration Calculation Calibration Curve->Quantification

Caption: General workflow for CDAA quantification using an internal standard.

Data analysis involves integrating the peak areas of the MRM transitions for both CDAA and CDAA-d10. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards. The concentration of CDAA in the unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of CDAA in human urine using a deuterated internal standard.

Table 2: Summary of Quantitative Performance

ParameterTypical ValueReference
Calibration Range 0.1 - 100 µg/LBury et al., 2018
Linearity (r²) > 0.99Bury et al., 2018
Limit of Detection (LOD) 0.05 µg/LEstimated
Limit of Quantification (LOQ) 0.15 µg/LBury et al., 2018
Intra-day Precision (%RSD) < 10%Typical for bioanalytical methods
Inter-day Precision (%RSD) < 15%Typical for bioanalytical methods
Accuracy (% Recovery) 85 - 115%Typical for bioanalytical methods

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-Cyano-3,3-diphenylacrylic Acid in biological matrices by LC-MS. The protocols and data presented here offer a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and human biomonitoring to develop and validate their own analytical methods for assessing exposure to Octocrylene. The high selectivity and sensitivity of the LC-MS/MS technique, combined with the accuracy afforded by the stable isotope-labeled internal standard, ensure high-quality data for regulatory submissions and scientific research.

LC-MS/MS method for "2-Cyano-3,3-diphenylacrylic acid" quantification in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note and Protocol for the Quantification of 2-Cyano-3,3-diphenylacrylic acid in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of octocrylene (B1203250), a common ingredient in sunscreens and other personal care products.[1][2][3][4] Monitoring the levels of CDAA in human plasma is crucial for assessing the extent of systemic exposure to octocrylene and understanding its pharmacokinetics.[1][3][4] This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of CDAA in human plasma. The method described herein is based on established bioanalytical principles and is suitable for pharmacokinetic studies and human biomonitoring.

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of CDAA from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. An appropriate stable isotope-labeled internal standard (IS) should be used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 2-Cyano-3,3-diphenylacrylic acid (CDAA) reference standard

    • Stable isotope-labeled CDAA (e.g., CDAA-d5) as an internal standard (IS)

  • Solvents and Chemicals:

Instrumentation
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of CDAA and CDAA-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the CDAA stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of CDAA-d5 in the same diluent at a constant concentration (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation
  • Label polypropylene (B1209903) tubes for each sample, calibrator, and quality control (QC) sample.

  • Add 50 µL of the appropriate standard or sample to the tubes.

  • Spike 20 µL of the internal standard working solution into all tubes except for the blank matrix.

  • Add 150 µL of cold acetonitrile or methanol to each tube to precipitate the plasma proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Reversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by infusing pure CDAA and CDAA-d5
CDAA (Quantifier)[M-H]⁻ → Fragment 1
CDAA (Qualifier)[M-H]⁻ → Fragment 2
CDAA-d5 (IS)[M-H]⁻ → Fragment
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Collision Gas Nitrogen
Dwell Time 100 ms

Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity The range of concentrations over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of determined values to the nominal concentration and the variability of the measurements.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent and reproducible recovery for the analyte and IS.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Stability of the analyte in plasma under various storage and handling conditions.Analyte concentrations should be within ±15% of the nominal concentration.

Data Presentation

Table 4: Representative Quantitative Data (Hypothetical)

ParameterValue
Linear Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%RE) -5.2% to 8.5%
Inter-day Accuracy (%RE) -7.8% to 9.1%
Mean Extraction Recovery 85%
Mean Matrix Effect 1.05 (Ion enhancement)
Short-term Stability (24h, RT) Stable
Long-term Stability (-80°C, 30 days) Stable
Freeze-Thaw Stability (3 cycles) Stable

Visualizations

experimental_workflow sample_collection Human Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing (Integration & Calibration) data_acquisition->data_processing quantification Quantification of CDAA data_processing->quantification reporting Reporting Results quantification->reporting

Caption: LC-MS/MS workflow for CDAA quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 2-Cyano-3,3-diphenylacrylic acid in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the rigorous standards of bioanalytical method validation. This method is well-suited for researchers, scientists, and drug development professionals engaged in pharmacokinetic and biomonitoring studies of octocrylene exposure.

References

Application Notes and Protocols for the Quantification of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3,3-diphenylacrylic acid (CPAA) is the primary urinary metabolite of Octocrylene (B1203250) (OC), a widely used UV filter in sunscreens and other personal care products.[1][2] Monitoring CPAA in urine is a reliable method for assessing human exposure to Octocrylene. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for accurate quantification of analytes in complex biological matrices like urine. This document provides a detailed protocol for the analysis of CPAA in human urine using 2-Cyano-3,3-diphenylacrylic Acid-d10 (CPAA-d10) as an internal standard, based on a validated online solid-phase extraction liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) method.[3][4][5]

The use of a deuterated internal standard such as CPAA-d10 is crucial as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thus ensuring high accuracy and precision.

Experimental Protocols

This section details the complete workflow from urine sample preparation to LC-MS/MS analysis for the quantification of CPAA.

Materials and Reagents
  • Analytes: 2-Cyano-3,3-diphenylacrylic acid (CPAA)

  • Internal Standard: this compound (CPAA-d10)

  • Enzyme: β-glucuronidase from E. coli K12

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Other Reagents: Ammonium (B1175870) acetate (B1210297)

Urine Sample Preparation: Enzymatic Hydrolysis

As CPAA is excreted in urine in both free and conjugated (glucuronidated) forms, an enzymatic hydrolysis step is necessary to quantify the total amount.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 500 µL of each urine sample into a 2 mL polypropylene (B1209903) tube.

  • Add 50 µL of the CPAA-d10 internal standard working solution.

  • Add 250 µL of ammonium acetate buffer (pH 6.5).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the mixture gently.

  • Incubate the samples at 37°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugates.

  • After incubation, centrifuge the samples at 4000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for online SPE-LC-MS/MS analysis.

Online SPE-LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer, equipped with an online SPE system for sample cleanup and enrichment.[3][4][5]

Table 1: Online SPE and Liquid Chromatography Parameters

ParameterValue
Online SPE Cartridge Polymer-based reversed-phase (e.g., Waters Oasis HLB, Phenomenex Strata-X)
Loading Pump Solvent Water with 0.1% Formic Acid
Loading Flow Rate 1.0 mL/min
Elution/Analytical Pump Gradient elution with Mobile Phase A and B
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Analytical Column C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, Phenomenex Kinetex C18)
Column Temperature 40°C
Injection Volume 100 µL
Gradient Program Time (min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -4500 V
Source Temperature 550°C
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for CPAA and CPAA-d10

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
CPAA248.1204.1100-15
CPAA-d10258.1214.1100-15

Data Presentation

The use of CPAA-d10 as an internal standard allows for the accurate calculation of the concentration of CPAA in the urine samples. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Diagrams

Metabolic Pathway of Octocrylene to CPAA

Octocrylene Octocrylene (in Personal Care Products) Absorption Dermal Absorption Octocrylene->Absorption Metabolism Ester Hydrolysis (in vivo) Absorption->Metabolism CPAA 2-Cyano-3,3-diphenylacrylic Acid (CPAA) Metabolism->CPAA Excretion Urinary Excretion (as Glucuronide Conjugate) CPAA->Excretion

Caption: Metabolic conversion of Octocrylene to CPAA for urinary excretion.

Experimental Workflow for CPAA Analysis in Urine

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample (500 µL) IS Add CPAA-d10 Internal Standard Urine->IS Buffer Add Ammonium Acetate Buffer IS->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate at 37°C (2 hours) Enzyme->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant OnlineSPE Online SPE (Cleanup & Enrichment) Supernatant->OnlineSPE LC LC Separation (C18 Column) OnlineSPE->LC MS Tandem MS Detection (MRM Mode) LC->MS

References

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Cyano-3,3-diphenylacrylic acid from Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3,3-diphenylacrylic acid (CDA) is the primary metabolite of Octocrylene, a common UV filter in sunscreens and other personal care products.[1][2] As a member of the α,β-unsaturated carboxylic acids class, its presence and concentration in biological matrices such as serum are of increasing interest in metabolism, cosmetic science, and cancer research.[1][2] Accurate quantification of CDA in serum is crucial for pharmacokinetic and toxicological studies. This document provides a detailed protocol for the extraction of CDA from serum using liquid-liquid extraction (LLE), a robust and widely used sample preparation technique. The protocol is designed to be a starting point for method development and validation.

Physicochemical Properties of 2-Cyano-3,3-diphenylacrylic acid

PropertyValueSource
Molecular FormulaC₁₆H₁₁NO₂[1][3]
Molecular Weight249.26 g/mol [1][3]
AppearanceWhite to off-white solid[1]
LogP3.09668[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]

Principle of Liquid-Liquid Extraction for Acidic Drugs

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For acidic analytes like 2-Cyano-3,3-diphenylacrylic acid, the pH of the aqueous phase is a critical parameter.[4][5] By adjusting the pH of the serum sample to be at least two pH units below the pKa of the acidic analyte, the compound will be in its neutral, protonated form.[4][5] This increases its lipophilicity and promotes its partitioning into the organic extraction solvent. Subsequent steps can then be taken to isolate and concentrate the analyte for analysis.

Experimental Protocols

This protocol is divided into three main stages: sample preparation (including protein precipitation), liquid-liquid extraction, and sample reconstitution and analysis.

Sample Preparation: Protein Precipitation

Prior to LLE, it is essential to remove proteins from the serum sample, as they can interfere with the extraction process and subsequent analysis.[6][7][8] Protein precipitation with a water-miscible organic solvent is a common and effective method.[9]

Materials:

Procedure:

  • Pipette 500 µL of serum sample into a clean microcentrifuge tube.

  • Add 1.0 mL of ice-cold acetonitrile to the serum sample (a 2:1 ratio of precipitation agent to sample is recommended).[8]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a new clean tube for the LLE step.

Liquid-Liquid Extraction

Materials:

  • Protein-free supernatant from the previous step

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297), HPLC grade

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer the supernatant to a larger glass test tube.

  • Acidify the supernatant by adding 1M HCl to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group of CDA is protonated.

  • Add 3 mL of ethyl acetate to the acidified supernatant. A higher ratio of organic to aqueous phase can improve recovery.[5]

  • Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of CDA from the aqueous phase to the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to separate the two phases.

  • Carefully aspirate the upper organic layer (ethyl acetate) containing the CDA and transfer it to a new clean tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

Sample Reconstitution and Analysis

Materials:

  • Nitrogen gas evaporator

  • Mobile phase for the analytical method (e.g., a mixture of acetonitrile and water with 0.1% formic acid)

  • HPLC or LC-MS/MS system

Procedure:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase of the analytical method.

  • Vortex briefly to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial for analysis by a suitable technique such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10]

Quantitative Data Summary

The following table presents expected performance data for the liquid-liquid extraction of an acidic drug like 2-Cyano-3,3-diphenylacrylic acid from serum. These values are based on typical recoveries for similar compounds and should be validated for this specific analyte.

ParameterExpected ValueNotes
Extraction Recovery > 85%Dependent on the choice of organic solvent and pH.
Precision (%RSD) < 10%Assessed by replicate extractions of a spiked sample.
Linearity (r²) > 0.99Determined by analyzing a series of calibration standards.
Limit of Quantification (LOQ) 1 - 10 ng/mLDependent on the sensitivity of the analytical instrument.

Visualizations

Experimental Workflow

G Figure 1: Overall Experimental Workflow cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Analysis Serum Serum Sample Add_ACN Add Acetonitrile (2:1) Serum->Add_ACN Vortex_1 Vortex Add_ACN->Vortex_1 Centrifuge_1 Centrifuge Vortex_1->Centrifuge_1 Supernatant Collect Supernatant Centrifuge_1->Supernatant Acidify Acidify (pH 2-3) Supernatant->Acidify Add_EtOAc Add Ethyl Acetate Acidify->Add_EtOAc Vortex_2 Vortex Add_EtOAc->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Organic_Phase Collect Organic Phase Centrifuge_2->Organic_Phase Evaporate Evaporate to Dryness Organic_Phase->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Figure 1: Overall Experimental Workflow

Liquid-Liquid Extraction Principle

G Figure 2: Principle of LLE for CDA cluster_0 Aqueous Phase (Serum Supernatant) cluster_1 Organic Phase (Ethyl Acetate) Aqueous_Start CDA (ionized, water-soluble) Acidification Acidification (pH < pKa) Aqueous_Start->Acidification Aqueous_End CDA (neutral, less water-soluble) Acidification->Aqueous_End Organic_End CDA Partitioned into Organic Phase Aqueous_End->Organic_End Partitioning Organic_Start Immiscible Organic Solvent

Caption: Figure 2: Principle of LLE for CDA

References

Application Notes and Protocols for Pharmacokinetic Studies of Octocrylene using 2-Cyano-3,3-diphenylacrylic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octocrylene (B1203250) (OC) is an organic ultraviolet (UV) filter widely used in sunscreens and other personal care products to protect the skin from harmful solar radiation. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its safety and efficacy. Pharmacokinetic (PK) studies are essential for determining these parameters. 2-Cyano-3,3-diphenylacrylic acid (CPAA or CDPA) has been identified as the major metabolite of octocrylene in humans. For accurate quantification of CPAA in biological matrices, a stable isotope-labeled internal standard is required. 2-Cyano-3,3-diphenylacrylic Acid-d10 (d10-CDPA) serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass, which allows for precise and accurate quantification by correcting for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the use of d10-CDPA in pharmacokinetic studies of octocrylene.

Analyte and Internal Standard

CompoundStructureChemical FormulaMolecular Weight
2-Cyano-3,3-diphenylacrylic Acid (CPAA)[Image of 2-Cyano-3,3-diphenylacrylic Acid structure]C₁₆H₁₁NO₂249.27 g/mol
This compound (d10-CDPA)[Image of this compound structure with deuterium (B1214612) labels on phenyl rings]C₁₆HD₁₀NO₂259.33 g/mol

Note on d10-CDPA: While a detailed, peer-reviewed synthesis protocol for this compound was not found in the public literature, this internal standard is commercially available from suppliers of isotope-labeled compounds. The deuteration is on the two phenyl rings.

Experimental Protocols

Sample Preparation from Human Urine

This protocol is adapted from the method described by Bury et al. (2018).

Objective: To extract 2-Cyano-3,3-diphenylacrylic Acid (CPAA) from human urine samples for LC-MS/MS analysis.

Materials:

Procedure:

  • Thaw frozen human urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of each urine sample into a 1.5 mL polypropylene (B1209903) tube.

  • Add 10 µL of the d10-CDPA internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 50 µL of ammonium acetate buffer (pH 6.5).

  • Add 10 µL of β-glucuronidase enzyme solution.

  • Vortex the mixture gently.

  • Incubate the samples at 37°C for 2 hours to cleave glucuronide conjugates.

  • After incubation, add 100 µL of methanol to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the quantification of CPAA using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Analytical Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
CPAA 248.1204.115100
d10-CDPA 258.1214.115100

Data Presentation

Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of CPAA in human urine.

ParameterResult
Linearity Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 90 - 110%
Matrix Effect Minimal, compensated by internal standard
Pharmacokinetic Parameters of Octocrylene and CPAA

The following tables present pharmacokinetic parameters of octocrylene and its metabolite CPAA after oral and dermal administration in humans.

Table 1: Pharmacokinetic Parameters after a Single Oral Dose of ~5 mg Octocrylene [1]

ParameterCPAA
Tmax (h) 3.2 - 4.2
Elimination Half-life (t½) - Phase 1 (h) 5.7
Elimination Half-life (t½) - Phase 2 (h) 16

Table 2: Pharmacokinetic Parameters after Dermal Application of a Sunscreen Containing Octocrylene

ParameterOctocrylene (in plasma)CPAA (in plasma)
Tmax (h) 10 - 1610 - 16
Cmax (µg/L) up to 25up to 1352
Half-life (t½) (days) 1.5 - 21.5 - 2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (100 µL) is Add d10-CDPA Internal Standard urine->is buffer Add Ammonium Acetate Buffer is->buffer enzyme Add β-glucuronidase buffer->enzyme incubate Incubate at 37°C for 2h enzyme->incubate ppt Add Methanol (Protein Precipitation) incubate->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms Mass Spectrometry (ESI-, MRM) lc->ms quant Quantification ms->quant pk Pharmacokinetic Modeling quant->pk report Generate Report pk->report

Caption: Experimental workflow for the analysis of CPAA in urine.

metabolism_pathway octocrylene Octocrylene (Applied to Skin or Ingested) absorption Systemic Absorption octocrylene->absorption metabolism Metabolism (Hydrolysis) absorption->metabolism cpaa 2-Cyano-3,3-diphenylacrylic Acid (CPAA) (Major Metabolite) metabolism->cpaa excretion Renal Excretion (in Urine) cpaa->excretion

Caption: Metabolic pathway of Octocrylene to CPAA.

References

Application Note: Quantification of 2-Cyano-3,3-diphenylacrylic acid in Environmental Water Samples using SPE and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA) in various environmental water matrices, including surface water and wastewater effluent. CDPA, a primary metabolite of the widely used UV filter Octocrylene, is an emerging contaminant of concern due to its potential persistence and widespread presence in aquatic environments.[1] This method utilizes solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol described herein provides the necessary steps for accurate and precise quantification of CDPA, making it suitable for environmental monitoring and research.

Introduction

2-Cyano-3,3-diphenylacrylic acid (CDPA), also known as 2-cyano-3,3-diphenylpropenoic acid, is the main metabolite of Octocrylene (OC), a common ingredient in sunscreens and other personal care products.[1] Through wastewater discharge and recreational activities, OC and its metabolites can enter aquatic ecosystems. Due to its polar nature, CDPA is expected to be mobile in the aqueous environment. Monitoring the concentration of CDPA in environmental waters is crucial for understanding the fate and impact of OC contamination. This application note provides a detailed protocol for the extraction and quantification of CDPA in environmental water samples. The method employs Solid-Phase Extraction (SPE) with a polymeric reversed-phase sorbent for efficient enrichment of the analyte from complex matrices. Subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for reliable quantification at trace levels.

Experimental Workflow

The overall experimental workflow for the quantification of 2-Cyano-3,3-diphenylacrylic acid in environmental water samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection (1 L Amber Glass Bottle) acidification 2. Acidification (pH 2 with HCl) sample_collection->acidification Preservation filtration 3. Filtration (0.45 µm GF/F filter) acidification->filtration spe 4. Solid-Phase Extraction (Oasis HLB Cartridge) filtration->spe Loading elution 5. Elution (Methanol) spe->elution Analyte Recovery evaporation 6. Evaporation (Nitrogen Stream) elution->evaporation reconstitution 7. Reconstitution (Mobile Phase) evaporation->reconstitution lcmsms 8. LC-MS/MS Analysis reconstitution->lcmsms Injection data_processing 9. Data Processing lcmsms->data_processing quantification 10. Quantification data_processing->quantification

Caption: Experimental workflow for CDPA analysis.

Experimental Protocols

Sample Collection and Preservation

Collect 1-liter water samples in amber glass bottles to prevent photodegradation. Immediately upon collection, acidify the samples to pH 2 with concentrated hydrochloric acid (HCl) to improve the stability of the acidic analyte. Store the samples at 4°C and analyze within 48 hours.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Filtration: Filter the acidified water sample through a 0.45 µm glass fiber filter (GF/F) to remove suspended solids.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (6 cc, 500 mg) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained CDPA from the cartridge with 10 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (90:10 water with 0.1% formic acid:acetonitrile).

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is suitable for the separation.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion ([M+H]⁺): m/z 250.1

  • Product Ions (for MRM):

    • Quantifier: m/z 204.1

    • Qualifier: m/z 176.1

  • Collision Energy and other MS parameters should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the representative quantitative data for the analysis of 2-Cyano-3,3-diphenylacrylic acid in environmental water samples. This data is based on typical performance for similar analytical methods for organic micropollutants and should be validated for each specific instrument and matrix.

ParameterSurface WaterWastewater Effluent
Linearity Range 0.1 - 100 µg/L0.5 - 200 µg/L
Correlation Coefficient (r²) > 0.995> 0.992
Limit of Detection (LOD) 0.03 µg/L0.15 µg/L
Limit of Quantification (LOQ) 0.1 µg/L0.5 µg/L
Recovery (%) 85 - 105%75 - 95%
Precision (RSD, %) < 10%< 15%

Signaling Pathways and Logical Relationships

The logical relationship between the parent compound (Octocrylene), its transformation into the target analyte (CDPA), and the subsequent analytical workflow is illustrated below.

logical_relationship cluster_environment Environmental Compartment cluster_analytical Analytical Process octocrylene Octocrylene (OC) in Personal Care Products release Release into Aquatic Environment octocrylene->release cdpa_formation Metabolism/Degradation release->cdpa_formation cdpa 2-Cyano-3,3-diphenylacrylic acid (CDPA) in Water Sample cdpa_formation->cdpa extraction Solid-Phase Extraction cdpa->extraction Isolation & Concentration analysis LC-MS/MS Analysis extraction->analysis Separation & Detection quantification Quantification analysis->quantification Data Interpretation

Caption: CDPA formation and analysis pathway.

Conclusion

The described SPE LC-MS/MS method provides a reliable and sensitive tool for the quantification of 2-Cyano-3,3-diphenylacrylic acid in environmental water samples. The detailed protocol and performance characteristics presented in this application note will be valuable for researchers, environmental scientists, and professionals in the drug development industry involved in the monitoring and risk assessment of emerging contaminants. The method is selective, robust, and suitable for the analysis of CDPA at environmentally relevant concentrations.

References

Stability of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability of 2-Cyano-3,3-diphenylacrylic Acid-d10 in stock solutions. Due to the limited direct stability data for the deuterated form, this guide integrates best practices for handling deuterated compounds with known stability information for the non-deuterated analogue, 2-Cyano-3,3-diphenylacrylic acid, a metabolite of the UV filter Octocrylene.

Introduction

This compound is a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies of its parent compound, often a metabolite in pharmacokinetic and toxicological assessments. The accuracy and reproducibility of such studies hinge on the stability of the analytical standard in its stock and working solutions. This document outlines the potential degradation pathways, recommended storage and handling procedures, and a protocol for conducting a comprehensive stability assessment.

The primary stability concerns for this compound are twofold: chemical degradation of the core molecule and isotopic exchange of the deuterium (B1214612) labels.

Potential Degradation Pathways

Based on the chemistry of the non-deuterated 2-Cyano-3,3-diphenylacrylic acid and general knowledge of deuterated compounds, the following degradation pathways are of concern:

  • Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis, which can occur under both acidic and alkaline conditions. This can lead to the formation of the corresponding amide and subsequently the carboxylic acid, altering the chemical identity of the standard.

  • Hydrogen-Deuterium (H-D) Exchange: Protic solvents (e.g., water, methanol) and atmospheric moisture contain hydrogen atoms that can exchange with the deuterium atoms on the labeled compound. This isotopic dilution compromises the integrity of the internal standard and can lead to inaccurate quantification.

  • Photodegradation: As a derivative of a UV-absorbing compound, 2-Cyano-3,3-diphenylacrylic acid and its deuterated form may be sensitive to light, potentially leading to decomposition.

Recommended Storage and Handling

To mitigate the risks of chemical degradation and isotopic exchange, the following storage and handling procedures are strongly recommended.

Long-Term Storage of Neat Compound
ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes chemical degradation and slows down potential H-D exchange.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, which can cause hygroscopic absorption and H-D exchange.
Light In the dark (e.g., amber vials)Protects against potential photolytic degradation.
Container Tightly sealed, single-use ampoules if possibleMinimizes contamination and repeated exposure to the atmosphere.
Preparation of Stock Solutions

The preparation of stock solutions requires meticulous attention to detail to preserve the integrity of the standard.

Stock_Solution_Preparation_Workflow A A B B A->B Prevents Condensation D D B->D Minimizes Moisture Exposure E E D->E Quantitative Transfer C C C->E Avoids H-D Exchange F F E->F Label and Transfer G G F->G H H F->H I I F->I

Caption: Protocol for assessing the stability of this compound stock solutions.

Summary of Recommendations

AspectKey Recommendation
Solvent Choice Use anhydrous aprotic solvents (e.g., Acetonitrile, DMSO) to prevent H-D exchange.
Storage Store stock solutions at -20°C or colder for long-term stability, protected from light.
Handling Always allow containers to equilibrate to room temperature before opening. Handle under an inert atmosphere whenever possible.
Working Solutions Prepare fresh daily from the stock solution to ensure accuracy.
Validation Conduct a formal stability study in the chosen solvent and storage conditions to generate empirical data.

By adhering to these guidelines and performing a thorough stability assessment, researchers can ensure the integrity of this compound stock solutions, leading to more accurate and reliable quantitative results in their studies.

Application Notes and Protocols for the Preparation of "2-Cyano-3,3-diphenylacrylic Acid-d10" Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3,3-diphenylacrylic acid-d10 is the deuterated form of 2-Cyano-3,3-diphenylacrylic acid (CDA), a primary metabolite of the widely used UV filter, Octocrylene.[1][2] The use of a deuterated internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical studies, such as pharmacokinetics and metabolomics.[3] Proper preparation of working solutions is a critical first step to ensure the reliability and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for various research applications, including in vitro assays and as a standard for analytical quantification.

Physicochemical Data and Solubility

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative parameters for the preparation of this compound solutions.

ParameterValueNotes and References
Molecular Weight (d10) ~259.32 g/mol Calculated based on the non-deuterated form (249.26 g/mol ) plus 10 deuterium (B1214612) atoms.
Recommended Solvent for Stock Solution Dimethyl Sulfoxide (DMSO)[3]
Typical Stock Solution Concentration 10 mM - 20 mMA 10 mM stock solution is a common starting point for many applications.[3]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[3]
Stability of Stock Solution At least 2 years at -20°CBased on data for the related compound, Octocrylene.[4] For deuterated carboxylic acids, pH can affect stability, with optimal stability generally between pH 2-3.[5]
Typical Working Concentration for in vitro Assays 1 µM - 50 µMFinal concentration in cell culture medium. This is a general range and should be optimized for the specific assay.
Typical Calibration Curve Range for LC-MS 1 ng/mL - 1000 ng/mLThis range should be adjusted based on the sensitivity of the instrument and the expected concentrations in the samples.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for various experimental workflows.

Materials and Reagents:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

Protocol:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 259.32 g/mol x 1000 mg/g = 2.59 mg

  • Weigh the compound: Carefully weigh approximately 2.59 mg of this compound using an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber glass vial.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Ensure complete dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place.

Preparation of Working Solutions for in vitro Cell-Based Assays

This protocol outlines the preparation of working solutions for use in cell-based assays, such as cell viability or reporter gene assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials and Reagents:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile pipette tips

Protocol:

  • Determine the final desired concentration: For this example, we will prepare a final working concentration of 10 µM.

  • Prepare an intermediate dilution (optional but recommended): To minimize pipetting errors, it is good practice to prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock solution to 495 µL of sterile cell culture medium.

  • Prepare the final working solution: Dilute the intermediate solution to the final desired concentration in the cell culture medium that will be added to the cells. For a final concentration of 10 µM, you would perform a 1:10 dilution of the 100 µM intermediate solution.

    • For example, to prepare 1 mL of a 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.

  • Application to cells: Add the appropriate volume of the final working solution to your cell culture plates. For instance, if your final well volume is 200 µL, you would typically add 100 µL of cells and 100 µL of a 2x working solution.

Preparation of Calibration Curve Standards for LC-MS Analysis

This protocol describes the preparation of a series of calibration standards for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The solvent for the calibration standards should be compatible with the initial mobile phase of your LC method. A common solvent is a mixture of acetonitrile (B52724) and water.

Materials and Reagents:

  • 10 mM stock solution of this compound in DMSO

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Microcentrifuge tubes or autosampler vials

  • Pipettes and sterile pipette tips

Protocol:

  • Prepare a high-concentration standard: Prepare a high-concentration standard by diluting the 10 mM DMSO stock solution in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water). For example, to prepare a 10 µg/mL standard:

    • The concentration of the 10 mM stock solution in µg/mL is: 10 mmol/L * 259.32 g/mol * (1 g/1000 mg) * (1000 mg/1 µg) * (1 L/1000 mL) = 2593.2 µg/mL.

    • To make a 10 µg/mL standard, you would perform a 1:259.32 dilution. For practical purposes, a serial dilution is recommended. Start by making a 100 µg/mL intermediate stock in acetonitrile.

  • Serial Dilutions: Perform a series of serial dilutions from your high-concentration standard to create a calibration curve. For example, to create standards of 1000, 500, 250, 100, 50, 10, and 1 ng/mL:

    • Start with a 1000 ng/mL standard.

    • To make the 500 ng/mL standard, take 500 µL of the 1000 ng/mL standard and add 500 µL of the 50:50 acetonitrile:water solvent.

    • Continue this process to create the remaining standards.

  • Transfer to vials: Transfer the final calibration standards to autosampler vials for analysis.

Diagrams

Workflow for Preparation of Working Solutions

Caption: Workflow for the preparation of stock and working solutions.

Logical Relationships in Solution Preparation

LogicalRelationships Key Considerations for Solution Preparation compound Solid Compound (this compound) stock High Concentration Stock Solution compound->stock dissolved in solvent Primary Solvent (DMSO) solvent->stock storage Storage Conditions (-20°C / -80°C, Dark, Dry) stock->storage stored under working Final Working Solution stock->working diluted with diluent Secondary Diluent (Culture Medium / ACN:H2O) diluent->working application Experimental Application (In Vitro / LC-MS) working->application used for

Caption: Key relationships in preparing solutions.

References

application of "2-Cyano-3,3-diphenylacrylic Acid-d10" in dermal absorption studies

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2-Cyano-3,3-diphenylacrylic Acid-d10 in Dermal Absorption Studies

Introduction

2-Cyano-3,3-diphenylacrylic Acid, commonly known as Octocrylene, is a widely utilized UV filter in sunscreen and other cosmetic products.[1] Assessing its potential for dermal absorption is crucial for evaluating systemic exposure and ensuring consumer safety.[2] this compound (Octocrylene-d10) is the deuterated analogue of Octocrylene. In dermal absorption studies, its primary application is as an internal standard (IS) for quantitative analysis, particularly in methods involving mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the measurement of the non-labeled analyte (Octocrylene).

This document provides detailed application notes and protocols for the use of this compound in in vitro dermal absorption studies of Octocrylene, primarily following the OECD Test Guideline 428.[3][4][5][6]

Application Notes

Principle of Use

The core principle behind using this compound is to enable highly accurate quantification of Octocrylene that permeates through a skin sample. Due to its nearly identical chemical and physical properties to Octocrylene, the d10 version behaves similarly during sample extraction and analysis. However, its increased mass (due to the 10 deuterium (B1214612) atoms) allows it to be distinguished from the non-deuterated form by a mass spectrometer.

A known concentration of Octocrylene-d10 is spiked into all samples (e.g., receptor fluid, skin extracts) before analysis. By comparing the instrument's response for Octocrylene to that of Octocrylene-d10, the exact amount of permeated Octocrylene can be calculated, compensating for any loss of analyte during sample processing.

Key Applications

  • In Vitro Permeation Testing (IVPT): Used as an internal standard in LC-MS/MS analysis of receptor fluid collected from Franz diffusion cells to quantify the rate and extent of Octocrylene absorption through human or animal skin.[3][7][8]

  • Skin Distribution Studies: To accurately measure the amount of Octocrylene retained in different skin layers (stratum corneum, epidermis, dermis) after topical application.

  • Mass Balance Studies: To ensure a complete accounting of the applied dose by accurately quantifying the test substance in the skin wash, skin layers, and receptor fluid.[6]

  • Bioanalytical Methods: In the analysis of plasma or urine samples from in vivo studies to determine the systemic bioavailability of dermally applied Octocrylene.[9]

Quantitative Data Summary

The following table summarizes representative data from in vitro dermal absorption studies of Octocrylene. The use of Octocrylene-d10 as an internal standard would be critical in generating such precise quantitative data.

ParameterTest SystemOctocrylene ConcentrationDermal Absorption (% of Applied Dose)Amount Absorbed (µg/cm²)Reference
Systemic Exposure Dose (SED)In vitro human skin10%0.33%0.97[2]
Skin PenetrationIn vitro human skin8-10%>95% remains on skin surfaceLow amounts or below detection limits in receptor medium[10]

Note: The data presented are illustrative and derived from studies on the non-deuterated Octocrylene. The precision of these measurements is significantly enhanced by the use of a deuterated internal standard like this compound.

Experimental Protocols

Protocol 1: In Vitro Dermal Absorption of Octocrylene using Franz Diffusion Cells (OECD 428)

This protocol describes the measurement of Octocrylene absorption through excised human or porcine skin.

1. Materials and Equipment

  • Test Substance: Octocrylene (in a relevant formulation, e.g., sunscreen lotion).

  • Internal Standard: this compound solution (of known concentration).

  • Apparatus: Franz diffusion cells (static or flow-through).[3][8]

  • Membrane: Excised human or porcine skin, dermatomed to a thickness of ~500 µm. Skin integrity should be verified.[11]

  • Receptor Fluid: A solution that ensures sink conditions and solubilizes Octocrylene, e.g., Phosphate-Buffered Saline (PBS) with a suitable solubilizing agent like ethanol (B145695) or bovine serum albumin (BSA).[7][12]

  • Analytical Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[13]

2. Experimental Procedure

  • Preparation of Franz Cells:

    • Clean all Franz cells and stir bars thoroughly.[14]

    • Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane.[14][15]

    • Maintain the temperature of the receptor fluid at 32°C ± 1°C to simulate physiological skin temperature.[15][16]

  • Skin Membrane Mounting:

    • Mount the excised skin membrane onto the Franz cell, with the stratum corneum side facing the donor chamber.[15]

    • Secure the skin with a clamp to ensure a leak-proof seal.[15]

    • Allow the mounted skin to equilibrate for approximately 30 minutes.

  • Application of Test Substance:

    • Apply a finite dose of the Octocrylene-containing formulation to the skin surface in the donor chamber (e.g., 10 mg/cm²).[5]

    • The donor chamber may be open or occluded depending on the study design.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.[15]

    • Store collected samples at -20°C or below until analysis.

  • Mass Balance Recovery (at 24 hours):

    • Skin Surface: Wash the skin surface with a suitable solvent to recover any unabsorbed Octocrylene.

    • Stratum Corneum: Remove the stratum corneum using tape stripping.

    • Epidermis/Dermis: Separate the remaining skin layers.

    • Extract Octocrylene from the tape strips and skin layers using an appropriate solvent.

3. Sample Analysis (LC-MS/MS)

  • Sample Preparation:

    • Thaw all collected samples (receptor fluid, skin wash, skin extracts).

    • Spike a known amount of this compound internal standard solution into a precise aliquot of each sample and all calibration standards.

    • Perform sample clean-up if necessary (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method to separate Octocrylene from potential matrix interferences.

    • Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to detect specific precursor-to-product ion transitions for both Octocrylene and Octocrylene-d10.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Octocrylene / Octocrylene-d10) against the concentration of the calibration standards.

    • Calculate the concentration of Octocrylene in each sample using the regression equation from the calibration curve.

4. Data Analysis

  • Calculate the cumulative amount of Octocrylene permeated per unit area (µg/cm²) at each time point.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

  • Calculate the permeability coefficient (Kp).

  • Perform a mass balance calculation to determine the percentage of the applied dose recovered from the skin surface, skin layers, and receptor fluid.

Visualizations

Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment & Sampling cluster_analysis Phase 3: Analysis P1 Prepare Franz Cells (32°C) P2 Mount Skin Membrane (Human or Porcine) P1->P2 P3 Apply Octocrylene Formulation (Donor) P2->P3 E1 Incubate (e.g., 24h) P3->E1 E2 Collect Receptor Fluid (Multiple Time Points) E1->E2 E3 Final Mass Balance: - Skin Wash - Tape Strips - Skin Layers E2->E3 A1 Spike Samples with Octocrylene-d10 (IS) E3->A1 A2 LC-MS/MS Analysis A1->A2 A3 Quantify Octocrylene (using IS ratio) A2->A3 D1 Flux (Jss) Permeability (Kp) % Absorbed A3->D1 Calculate Permeation Parameters

Caption: Workflow for In Vitro Dermal Permeation Testing (IVPT).

G cluster_sample Sample Processing cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Logic Sample Test Sample (Receptor Fluid, Skin Extract) SpikedSample Spiked Sample Sample->SpikedSample IS Known Amount of Octocrylene-d10 (IS) IS->SpikedSample LCMS Injection & Analysis SpikedSample->LCMS Signal Separate Signals Detected: - Octocrylene (Analyte) - Octocrylene-d10 (IS) LCMS->Signal Ratio Calculate Peak Area Ratio (Analyte / IS) Signal->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Accurate Concentration of Octocrylene CalCurve->Result Annotation Rationale: The IS corrects for variability in sample handling and instrument response, ensuring measurement accuracy.

Caption: Role of Octocrylene-d10 as an Internal Standard (IS).

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange for 2-Cyano-3,3-diphenylacrylic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isotopic exchange of 2-Cyano-3,3-diphenylacrylic Acid-d10. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of this specific deuterium (B1214612) labeling experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The synthesis of this compound involves the deuteration of the ten hydrogen atoms on the two phenyl rings of 2-Cyano-3,3-diphenylacrylic acid. This is typically achieved through a catalyzed hydrogen-deuterium (H/D) exchange reaction.[1] In this process, the non-deuterated starting material is subjected to a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst.[2][3]

Q2: Which catalysts are suitable for the H/D exchange on the aromatic rings of 2-Cyano-3,3-diphenylacrylic Acid?

Transition metal catalysts are commonly employed for the deuteration of aromatic compounds.[3][4] For this specific transformation, catalysts such as platinum on carbon (Pt/C) or iridium-based complexes are often effective.[3][5] The choice of catalyst can influence the efficiency and regioselectivity of the deuterium incorporation.[2]

Q3: How can I determine the percentage of deuterium incorporation in my final product?

The degree of deuteration can be quantitatively determined using several analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]

  • ¹H NMR Spectroscopy: This method allows for the calculation of deuterium incorporation by comparing the integral of the residual proton signals in the aromatic region to an internal standard or a non-deuterated portion of the molecule.[8]

  • ²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the unlabeled compound and its various deuterated isotopologues (d1, d2, d3, etc.), allowing for the determination of the isotopic distribution.[6]

Q4: What are the common purification methods for the final deuterated product?

Purification of the final this compound product is crucial to remove any residual starting material, catalyst, and byproducts. Common techniques for the purification of organic acids include:

  • Recrystallization: This method relies on the differential solubility of the compound and impurities in a suitable solvent at varying temperatures.[9]

  • Anion Exchange Chromatography: This technique is effective for separating organic acids by binding the anionic form of the acid to a resin, allowing impurities to be washed away.[10][11]

  • Column Chromatography: Silica gel column chromatography can be used to purify the product, although care must be taken to select an appropriate solvent system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isotopic exchange process for this compound.

Issue 1: Low Deuterium Incorporation

Symptom: NMR or MS analysis indicates a lower-than-expected level of deuterium enrichment in the final product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Inactive or Insufficient Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. - Increase the catalyst loading incrementally. - Consider screening different catalysts (e.g., Pt/C, Iridium complexes) to find a more active one for this specific substrate.[2][3][5]
Insufficient Deuterium Source - Use a large excess of the deuterium source (e.g., D₂O) to drive the equilibrium towards the deuterated product.[2]
Suboptimal Reaction Temperature - Gradually increase the reaction temperature. H/D exchange on aromatic rings often requires elevated temperatures to overcome the activation energy.[1]
Insufficient Reaction Time - Extend the reaction time and monitor the progress of deuterium incorporation at different time points using techniques like LC-MS.
Back-Exchange During Workup - During the workup and purification steps, minimize contact with protic solvents (e.g., H₂O, methanol) as this can lead to the exchange of deuterium back to hydrogen.[12] - If possible, use deuterated solvents for extraction and chromatography.[12]
Issue 2: Incomplete Deuteration of Both Phenyl Rings

Symptom: NMR analysis shows that one phenyl ring has a higher degree of deuteration than the other, or that specific positions on the rings are not fully deuterated.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Steric Hindrance - The bulky nature of the acrylic acid moiety might sterically hinder the catalyst's access to one of the phenyl rings. - Experiment with different catalysts that may have different steric profiles.
Directing Group Effects - The cyano and carboxylic acid groups can act as directing groups, influencing the regioselectivity of the H/D exchange.[2] - Modifying the reaction conditions (e.g., pH, solvent) may alter these directing effects.
Catalyst Poisoning - Impurities in the starting material or solvent could be poisoning the catalyst, leading to incomplete reaction. Ensure high purity of all reagents.
Issue 3: Product Degradation or Side Reactions

Symptom: The appearance of unexpected signals in NMR or masses in MS, suggesting the formation of byproducts or degradation of the desired product.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Harsh Reaction Conditions - High temperatures or prolonged reaction times can sometimes lead to decomposition. - Try running the reaction at a lower temperature for a longer duration.
Catalyst-Induced Side Reactions - Some catalysts may promote unwanted side reactions. - Screen different types of catalysts to find one that is more selective for the desired H/D exchange.
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions.

Experimental Protocols

Illustrative Protocol for Catalytic H/D Exchange

This is a general protocol and may require optimization for specific laboratory conditions.

  • Preparation: In a reaction vessel, combine 2-Cyano-3,3-diphenylacrylic acid and the chosen catalyst (e.g., 10 mol% Pt/C).

  • Deuterium Source Addition: Add a significant excess of deuterium oxide (D₂O).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by LC-MS to determine the extent of deuteration.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst.

  • Extraction: Extract the product into an appropriate organic solvent. Minimize the use of protic solvents.

  • Purification: Purify the crude product using a suitable method such as recrystallization or column chromatography.

  • Analysis: Characterize the final product by ¹H NMR, ²H NMR, and high-resolution mass spectrometry to confirm its identity and determine the isotopic purity.

Visualizations

Troubleshooting_Workflow Troubleshooting Isotopic Exchange for this compound cluster_start Start Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Completion start Perform H/D Exchange Reaction analysis Analyze Deuterium Incorporation (NMR, MS) start->analysis low_d Low Deuterium Incorporation? analysis->low_d Check %D incomplete_d Incomplete Phenyl Ring Deuteration? low_d->incomplete_d No solution_low_d Increase Catalyst Load/Temp/Time Use Excess D-Source Avoid Back-Exchange low_d->solution_low_d Yes side_reactions Side Reactions/Degradation? incomplete_d->side_reactions No solution_incomplete_d Screen Different Catalysts Modify Reaction Conditions incomplete_d->solution_incomplete_d Yes solution_side_reactions Lower Reaction Temperature Screen for Selective Catalyst side_reactions->solution_side_reactions Yes success Successful Synthesis of This compound side_reactions->success No solution_low_d->start Re-run Experiment solution_incomplete_d->start Re-run Experiment solution_side_reactions->start Re-run Experiment

Caption: Troubleshooting workflow for the isotopic exchange of this compound.

Experimental_Workflow General Experimental Workflow reagents 1. Combine Reactants (Acid + Catalyst) deuterium 2. Add Deuterium Source (e.g., D2O) reagents->deuterium reaction 3. Heat and Stir deuterium->reaction monitoring 4. Monitor Progress (LC-MS) reaction->monitoring workup 5. Catalyst Removal & Extraction monitoring->workup Reaction Complete purification 6. Purify Product (Recrystallization/Chromatography) workup->purification analysis 7. Final Analysis (NMR, HRMS) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

References

Technical Support Center: Analysis of 2-Cyano-3,3-diphenylacrylic acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for minimizing matrix effects during the quantitative analysis of 2-Cyano-3,3-diphenylacrylic acid (CDAA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a concern for CDAA analysis?

A1: A matrix effect is the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] For 2-Cyano-3,3-diphenylacrylic acid (CDAA), a metabolite of the UV filter Octocrylene, accurate quantification in biological samples is crucial for exposure and toxicokinetic studies.[3][4] Matrix effects can compromise the accuracy, precision, and sensitivity of the LC-MS/MS method, leading to unreliable results.[2][5]

Q2: What are the primary causes of matrix effects in biofluids like plasma or urine?

A2: The most common sources of matrix effects in biological samples are endogenous components such as phospholipids (B1166683), salts, proteins, and other small molecules.[5] Phospholipids are a major concern as they are highly abundant in plasma and often co-extract with analytes, causing significant ion suppression in electrospray ionization (ESI).[6][7][8] Exogenous substances like dosing vehicles or anticoagulants can also contribute.[5]

Q3: How can I determine if my CDAA analysis is impacted by matrix effects?

A3: Two common methods to assess matrix effects are post-column infusion (PCI) and post-extraction spike analysis.[5] The PCI technique provides a qualitative view of where ion suppression or enhancement occurs during the chromatographic run.[5] The post-extraction spike method quantifies the extent of the matrix effect by comparing the analyte's response in a blank, extracted matrix to its response in a neat solvent.[5][9]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for CDAA analysis?

A4: Yes, using a SIL-IS is the most effective strategy to compensate for matrix effects.[9][10] A SIL-IS for CDAA would co-elute and experience the same degree of ion suppression or enhancement as the analyte, ensuring the ratio of analyte to IS remains consistent.[11] This approach significantly improves the accuracy and precision of quantification.[10][12][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your LC-MS/MS analysis of CDAA.

Issue 1: Poor Signal Intensity and High Variability in Results

This is a classic sign of ion suppression. The following workflow can help you diagnose and mitigate the issue.

start Start: Poor Signal / High Variability for CDAA check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? start->check_is implement_is Implement a SIL-IS. This is the most robust solution. check_is->implement_is No assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me Then me_significant Is Matrix Effect >15%? assess_me->me_significant optimize_sample_prep Optimize Sample Preparation (See Table 1 & Protocol 2) me_significant->optimize_sample_prep Yes end End: Method Optimized me_significant->end No optimize_chromatography Optimize Chromatography (See Protocol 1) optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Matrix Effect optimize_chromatography->re_evaluate re_evaluate->me_significant

Figure 1. Troubleshooting workflow for poor signal and high variability.
Issue 2: Inconsistent Analyte Recovery

Low or variable recovery points to issues with the sample preparation method.

  • For Protein Precipitation (PPT): CDAA may be lost due to incomplete precipitation or co-precipitation. Ensure the ratio of organic solvent to plasma is optimal (typically 3:1 or 4:1).

  • For Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are critical for the acidic CDAA molecule. Adjusting the pH to be at least 2 units below the pKa of CDAA will ensure it is in its neutral form, improving extraction into a non-polar organic solvent. The choice of extraction solvent is important to minimize the co-extraction of matrix components.[14]

  • For Solid-Phase Extraction (SPE): The choice of sorbent and the wash steps are crucial. For an acidic compound like CDAA, an anion-exchange or mixed-mode sorbent can be effective. Ensure the wash steps are strong enough to remove interferences without causing analyte breakthrough.

Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
TechniqueTypical Matrix Effect (%)*Analyte RecoveryThroughputKey Consideration
Protein Precipitation (PPT) 30 - 60%Moderate-HighHighHigh levels of residual phospholipids; significant ion suppression is common.[15]
Liquid-Liquid Extraction (LLE) 15 - 40%VariableMediumSolvent choice and pH are critical for recovery and cleanliness.[14][16]
Solid-Phase Extraction (SPE) 5 - 25%Good-HighMediumRequires method development but provides cleaner extracts than PPT or LLE.[9][16]
HybridSPE® (Phospholipid Depletion) < 15%HighHighSpecifically targets and removes phospholipids, significantly reducing matrix effects.[6][8]

*Matrix Effect (%) = (1 - [Peak Area in Post-Spike Sample / Peak Area in Neat Sample]) x 100. A higher percentage indicates greater signal suppression.

Experimental Protocols

Protocol 1: Chromatographic Optimization to Reduce Matrix Effects

If sample preparation optimization is insufficient, chromatographic changes can separate CDAA from co-eluting interferences.

start Start: Co-elution of CDAA with Matrix Interferences step1 1. Modify Gradient Profile - Create a shallower gradient around the elution time of CDAA to increase separation from interferences. start->step1 step2 2. Change Column Chemistry - If using C18, consider a Phenyl-Hexyl or Biphenyl phase to alter selectivity for CDAA vs. phospholipids. step1->step2 step3 3. Use Smaller Particle Size Column - Switch to a sub-2 µm or core-shell column to increase peak efficiency and resolution. step2->step3 step4 4. Evaluate Mobile Phase - Adding a low percentage of methanol (B129727) to an acetonitrile-based mobile phase can help separate analytes from phospholipids. step3->step4 end End: CDAA Peak is Chromatographically Resolved step4->end

Figure 2. Workflow for chromatographic optimization.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general framework for developing a mixed-mode SPE method for CDAA extraction from plasma.

Materials:

  • Mixed-Mode Strong Anion Exchange SPE Cartridges

  • Human Plasma (with anticoagulant)

  • CDAA standard and SIL-IS

  • Phosphoric Acid, Ammonium Hydroxide

  • Methanol, Acetonitrile, Water (all LC-MS grade)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples and vortex.

    • To 100 µL of plasma, add the SIL-IS.

    • Add 200 µL of 2% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. Apply slow, positive pressure or gentle vacuum.

  • Wash Steps:

    • Wash 1 (Interference Elution): Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.

    • Wash 2 (Phospholipid Elution): Wash with 1 mL of Acetonitrile to elute phospholipids and other lipids.

  • Analyte Elution:

    • Elute CDAA and the SIL-IS with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH will neutralize the acidic analyte, releasing it from the anion-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Optimizing LC Gradient for 2-Cyano-3,3-diphenylacrylic acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) methods for the analysis of 2-Cyano-3,3-diphenylacrylic acid (CDAA) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is 2-Cyano-3,3-diphenylacrylic acid (CDAA) and what are its main metabolites?

A1: 2-Cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of Octocrylene, a common UV filter in sunscreens and other personal care products.[1][2] The main metabolic pathways of Octocrylene lead to the formation of CDAA and other related compounds. The key metabolites to consider for analysis are:

  • 2-Cyano-3,3-diphenylacrylic acid (CDAA): Formed by the hydrolysis of the ester group of Octocrylene.[1][2]

  • 5-hydroxy-Octocrylene (5OH-OC): A product of side-chain oxidation of the octyl ester group.[1][2]

  • 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (B77674) (DOCCA): Formed through beta-oxidation of the side chain.[1][2]

Understanding the chemical structures and physicochemical properties of these compounds is crucial for developing an effective LC separation method.

Q2: What are the key physicochemical properties of CDAA and its metabolites that influence their chromatographic separation?

A2: The separation of CDAA and its metabolites by reversed-phase LC is primarily governed by their polarity (logP) and the ionization state of the acidic functional groups (pKa).

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKaPolarity
Octocrylene (Parent)C₂₄H₂₇NO₂361.48~6.9-Nonpolar
2-Cyano-3,3-diphenylacrylic acid (CDAA) C₁₆H₁₁NO₂ 249.26 ~3.5 ~3-4 Acidic / Moderately Polar
5-hydroxy-Octocrylene (5OH-OC)C₂₄H₂₇NO₃377.48Lower than Octocrylene-More polar than Octocrylene
2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA)C₂₀H₁₉NO₄349.37Lower than Octocrylene~4-5More polar than Octocrylene / Acidic

Predicted values are based on computational models and may vary slightly from experimental values.

The significant differences in polarity, from the nonpolar parent compound Octocrylene to the acidic CDAA and the more polar, oxidized metabolites, present a challenge for achieving optimal separation in a single run.

Q3: What is a good starting point for an LC gradient to separate CDAA and its metabolites?

A3: A reversed-phase C18 column is a suitable choice for separating this range of analytes. A gradient elution is necessary to resolve compounds with a wide polarity range. Here is a recommended starting gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at a low percentage of Mobile Phase B (e.g., 10-20%) to retain the more polar metabolites.

    • Gradually increase the percentage of Mobile Phase B to elute CDAA.

    • Continue to increase the percentage of Mobile Phase B to elute the less polar metabolites and the parent compound, Octocrylene.

    • Include a high-organic wash step at the end of the gradient to remove any strongly retained compounds.

    • Ensure adequate column re-equilibration at the initial conditions before the next injection.

The addition of formic acid to the mobile phase is crucial for suppressing the ionization of the carboxylic acid groups in CDAA and DOCCA, which helps to improve peak shape and retention.

Troubleshooting Guides

This section addresses common issues encountered during the LC method development for CDAA and its metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting) for CDAA

Question: My peak for 2-Cyano-3,3-diphenylacrylic acid is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for acidic compounds like CDAA in reversed-phase chromatography is a common problem.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols: The acidic proton of CDAA can interact with free silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.1. Lower Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.05%) to the mobile phase. This will suppress the ionization of both the CDAA and the silanol groups, minimizing unwanted interactions. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of secondary interactions.
Insufficient Mobile Phase Buffer Capacity: If the sample is dissolved in a solvent with a different pH than the mobile phase, it can cause localized pH changes on the column, leading to peak distortion.1. Match Sample Diluent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient. 2. Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to maintain a consistent pH throughout the separation.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in your sample.
Issue 2: Poor Retention of Polar Metabolites (e.g., 5OH-OC, DOCCA)

Question: The more polar metabolites are eluting very early, close to the void volume, and are not well-retained. How can I increase their retention?

Answer:

Poor retention of polar analytes is a common challenge in reversed-phase chromatography.

Possible Causes and Solutions:

CauseSolution
High Initial Organic Content in Gradient: The starting percentage of the organic solvent in your gradient may be too high, causing the polar analytes to elute too quickly.1. Lower the Initial %B: Decrease the starting percentage of your organic mobile phase (e.g., acetonitrile or methanol). Start with a very low organic concentration (e.g., 5-10%) and hold for a short period to allow for better retention of polar compounds.
Inappropriate Stationary Phase: A standard C18 phase may not be optimal for retaining very polar compounds.1. Use an "Aqueous C18" or Polar-Embedded Phase: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes. 2. Consider HILIC Chromatography: For extremely polar metabolites that are difficult to retain in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.
Mobile Phase Composition: The choice of organic modifier can influence the retention of polar compounds.1. Try a Different Organic Solvent: If you are using acetonitrile, try methanol, or a combination of both. Methanol can sometimes provide different selectivity for polar compounds.
Issue 3: Inconsistent Retention Times

Question: The retention times for my analytes are shifting between injections. What could be causing this?

Answer:

Retention time instability can be caused by several factors related to the LC system, mobile phase, and column.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration: The column may not be fully equilibrated to the initial gradient conditions before each injection.1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the starting mobile phase composition between runs.
Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the organic component or degradation of additives.1. Prepare Fresh Mobile Phase Daily: Do not use mobile phases that have been sitting for extended periods. 2. Tightly Cap Mobile Phase Reservoirs: Minimize evaporation by keeping the solvent bottles capped.
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.1. Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature.
Pump Performance Issues: Inconsistent solvent delivery from the pump can lead to fluctuating retention times.1. Degas Mobile Phases: Ensure your mobile phases are properly degassed to prevent air bubbles in the pump. 2. Check for Leaks: Inspect the system for any leaks in the pump, tubing, or connections. 3. Perform Pump Maintenance: Regularly check and replace pump seals and check valves as needed.

Experimental Protocols

A detailed experimental protocol for a UPLC-MS/MS method for the analysis of Octocrylene and its metabolites in biological samples is outlined below. This method can be adapted and optimized for specific instrumentation and sample matrices.

Sample Preparation (for Plasma/Urine):

  • Protein Precipitation: For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the proteins.

  • Dilution: For urine samples, a simple dilution with the initial mobile phase may be sufficient.

  • Supernatant Transfer: Transfer the supernatant or diluted urine to a clean vial for injection.

UPLC-MS/MS Method:

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative for CDAA and DOCCA, Positive for Octocrylene and 5OH-OC.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte and internal standard should be optimized.

Visualizations

Logical Workflow for LC Method Optimization

LC_Method_Optimization cluster_start Initial Method Development cluster_troubleshooting Troubleshooting & Optimization cluster_final Final Method start Define Analytes: CDAA & Metabolites select_column Select Column: Reversed-Phase C18 start->select_column scouting_gradient Develop Scouting Gradient: Wide Polarity Range select_column->scouting_gradient eval_peaks Evaluate Peak Shape & Retention scouting_gradient->eval_peaks peak_tailing Issue: Peak Tailing (CDAA) eval_peaks->peak_tailing if tailing poor_retention Issue: Poor Retention (Polar Metabolites) eval_peaks->poor_retention if poor retention optimized_method Optimized LC Method eval_peaks->optimized_method if acceptable adjust_ph Adjust Mobile Phase pH: Add Formic Acid peak_tailing->adjust_ph adjust_gradient Adjust Initial %B: Lower Organic Content poor_retention->adjust_gradient adjust_ph->optimized_method adjust_gradient->optimized_method

Caption: A logical workflow for optimizing an LC method for CDAA and its metabolites.

Metabolic Pathway of Octocrylene

Metabolic_Pathway cluster_metabolism Metabolic Transformations cluster_metabolites Metabolites Octocrylene Octocrylene (Parent Compound) Hydrolysis Ester Hydrolysis Octocrylene->Hydrolysis Oxidation Side-Chain Oxidation Octocrylene->Oxidation CDAA 2-Cyano-3,3-diphenylacrylic acid (CDAA) Hydrolysis->CDAA BetaOxidation Beta-Oxidation Oxidation->BetaOxidation OH_OC 5-hydroxy-Octocrylene (5OH-OC) Oxidation->OH_OC DOCCA DOCCA BetaOxidation->DOCCA

Caption: Metabolic pathway of Octocrylene leading to CDAA and other metabolites.

References

Technical Support Center: Troubleshooting Signal Suppression of 2-Cyano-3,3-diphenylacrylic Acid-d10 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing signal suppression issues encountered with the deuterated internal standard, 2-Cyano-3,3-diphenylacrylic Acid-d10 (CDA-d10), during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and mitigate signal suppression, ensuring accurate and reliable quantification of its non-deuterated analogue, 2-Cyano-3,3-diphenylacrylic Acid (CDAA), a major metabolite of the UV filter Octocrylene.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is my CDA-d10 signal affected?

A1: Signal suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte (in this case, CDA-d10) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative analysis. The "matrix" includes all components in your sample apart from the analyte of interest, such as salts, proteins, lipids, and other endogenous compounds.[1][2] Suppression typically occurs in the ion source, where competition for charge or surface area on the ESI droplets between your internal standard and matrix components hinders the formation of gas-phase ions.[2]

Q2: I'm using a deuterated internal standard (CDA-d10). Shouldn't that automatically correct for signal suppression?

A2: Ideally, a deuterated internal standard co-elutes with the analyte (CDAA) and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification.[3][4] However, this isn't always the case. "Differential ion suppression" can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between CDAA and CDA-d10, causing them to encounter different matrix components as they elute. This separation can be due to the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to small differences in retention time.[1]

Q3: What are the most common sources of matrix-induced signal suppression when analyzing CDA-d10 in biological samples?

A3: When analyzing CDAA/CDA-d10 in biological matrices such as urine or plasma, the most common sources of signal suppression include:

  • Phospholipids: Abundant in plasma samples, these can co-elute with analytes and cause significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can reduce the volatility of ESI droplets and suppress the analyte signal.[5]

  • Endogenous Metabolites: Urine and plasma contain a complex mixture of small molecules that can interfere with the ionization of your target compounds.

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can form strong ion pairs and suppress the signal in negative ion mode, although less impactful in positive ion mode.[2]

Q4: How can I determine if my CDA-d10 signal is being suppressed?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of your CDA-d10 standard into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of CDA-d10 indicates retention times where matrix components are eluting and causing suppression.

Troubleshooting Guides

Guide 1: Diagnosing CDA-d10 Signal Suppression

This guide will walk you through the steps to confirm and quantify the extent of signal suppression affecting your CDA-d10 internal standard.

Problem: Inconsistent or lower-than-expected CDA-d10 signal intensity.

Workflow for Diagnosing Signal Suppression:

start Start: Inconsistent CDA-d10 Signal check_system 1. System Suitability Check (Inject neat standard) start->check_system system_ok Signal OK? check_system->system_ok troubleshoot_system Troubleshoot LC-MS System (e.g., source cleaning, check for leaks) system_ok->troubleshoot_system No post_column_infusion 2. Post-Column Infusion (Inject blank matrix) system_ok->post_column_infusion Yes troubleshoot_system->check_system suppression_present Suppression Observed? post_column_infusion->suppression_present quantify_me 3. Quantify Matrix Effect (Post-extraction spike) suppression_present->quantify_me Yes end_no_suppression End: No Significant Suppression suppression_present->end_no_suppression No end_suppression End: Suppression Confirmed (Proceed to Mitigation) quantify_me->end_suppression

Caption: A workflow for diagnosing CDA-d10 signal suppression.

  • System Suitability Check:

    • Objective: Ensure the LC-MS system is performing optimally.

    • Procedure: Inject a neat solution of CDA-d10 at a known concentration.

    • Expected Outcome: A sharp, reproducible peak with the expected signal intensity. If the signal is low or variable, troubleshoot the instrument (e.g., clean the ion source, check for leaks, verify mobile phase composition) before proceeding.

  • Post-Column Infusion Experiment:

    • Objective: To qualitatively identify regions of ion suppression.

    • Procedure: A detailed protocol is provided in the "Experimental Protocols" section below.

    • Expected Outcome: A stable baseline for the CDA-d10 signal when injecting a solvent blank. When injecting an extracted blank matrix, dips in the baseline indicate the retention times of ion-suppressing components. Compare this with the retention time of CDA-d10 in your actual samples.

  • Quantify Matrix Effect:

    • Objective: To quantitatively determine the degree of signal suppression.

    • Procedure: A detailed protocol for calculating the matrix factor is provided in the "Experimental Protocols" section.

    • Expected Outcome: A matrix factor value. A value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.

Guide 2: Mitigating CDA-d10 Signal Suppression

Once signal suppression is confirmed, the following strategies can be employed to minimize its impact.

Workflow for Mitigating Signal Suppression:

start Start: Suppression Confirmed optimize_sample_prep 1. Optimize Sample Preparation (SPE, LLE) start->optimize_sample_prep check_suppression1 Suppression Mitigated? optimize_sample_prep->check_suppression1 optimize_chromatography 2. Optimize Chromatography (Gradient, column chemistry) check_suppression1->optimize_chromatography No end End: Method Optimized check_suppression1->end Yes check_suppression2 Suppression Mitigated? optimize_chromatography->check_suppression2 dilute_sample 3. Dilute Sample check_suppression2->dilute_sample No check_suppression2->end Yes check_suppression3 Suppression Mitigated? dilute_sample->check_suppression3 matrix_matched_cal 4. Use Matrix-Matched Calibrators check_suppression3->matrix_matched_cal No check_suppression3->end Yes matrix_matched_cal->end

Caption: A workflow for mitigating CDA-d10 signal suppression.

  • Optimize Sample Preparation:

    • Rationale: To remove interfering matrix components before analysis.

    • Recommendations:

      • Solid-Phase Extraction (SPE): Often provides cleaner extracts than protein precipitation. For CDAA, a mixed-mode or polymeric sorbent can be effective.

      • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the solvent and pH to selectively extract CDAA and CDA-d10 while leaving polar interferences in the aqueous phase.

    • Comparison of Sample Preparation Techniques for Biological Matrices:

      Sample Preparation Method Relative Matrix Effect Analyte Recovery Throughput
      Protein Precipitation High Good High
      Liquid-Liquid Extraction (LLE) Medium Variable Medium

      | Solid-Phase Extraction (SPE) | Low | Good | Low to Medium |

  • Optimize Chromatographic Conditions:

    • Rationale: To chromatographically separate CDA-d10 from co-eluting matrix interferences.

    • Recommendations:

      • Modify the Gradient: A shallower gradient can improve resolution between the analyte and interferences.

      • Change Column Chemistry: Switching to a different stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) can alter selectivity.

      • Adjust Mobile Phase pH: Modifying the pH can change the retention behavior of both the analyte and interfering compounds.

  • Dilute the Sample:

    • Rationale: Reducing the concentration of matrix components can alleviate signal suppression.

    • Consideration: This will also dilute your analyte, so this approach is only feasible if your assay has sufficient sensitivity.

  • Use Matrix-Matched Calibrators:

    • Rationale: If suppression cannot be eliminated, preparing calibration standards in the same biological matrix as the samples can help to compensate for the effect.

    • Procedure: Prepare your calibration curve by spiking known concentrations of CDAA and a constant concentration of CDA-d10 into blank, extracted matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To qualitatively identify regions of ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-fitting

  • CDA-d10 standard solution (in mobile phase, e.g., 100 ng/mL)

  • Extracted blank matrix sample (e.g., urine, plasma)

  • Solvent blank (e.g., mobile phase)

Experimental Setup:

lc_pump LC Pump autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column LC Column autosampler->column tee T-fitting column->tee syringe_pump Syringe Pump (CDA-d10 Infusion) syringe_pump->tee ms Mass Spectrometer tee->ms

References

"2-Cyano-3,3-diphenylacrylic Acid-d10" in-source stability and fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the in-source stability and fragmentation of 2-Cyano-3,3-diphenylacrylic Acid-d10. This resource is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly encountered?

2-Cyano-3,3-diphenylacrylic acid (CDAA) is the primary metabolite of Octocrylene, a widely used organic UV filter in sunscreens and other cosmetic products.[1] The deuterated version, this compound (CDAA-d10), serves as an internal standard for its quantification in biological and environmental samples. Its molecular structure features two phenyl rings, a carboxylic acid group, and a cyano group attached to an acrylic backbone.

Q2: What are the expected challenges regarding the in-source stability of CDAA-d10 during mass spectrometry analysis?

Like many acrylic acid derivatives, CDAA-d10 may exhibit in-source fragmentation, particularly decarboxylation (loss of CO2), especially under harsh ionization conditions. In-source fragmentation is the breakdown of analyte ions within the ion source of the mass spectrometer before they enter the mass analyzer.[2][3] The stability will largely depend on the specific instrument settings, such as the ion source temperature and voltages (e.g., fragmentor or declustering potential).[2]

Q3: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?

The fragmentation of this compound is expected to be analogous to its non-deuterated counterpart, with a mass shift of +10 Da for the precursor and any fragments retaining both deuterated phenyl rings. Based on available data for the non-deuterated compound, the primary fragmentation pathways for the protonated molecule [M+H]⁺ involve losses of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Poor signal or no detectable precursor ion for CDAA-d10. Suboptimal Ionization Source Parameters: Inefficient ionization can lead to a weak signal.Optimize ion source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. A systematic optimization (e.g., using a tuning mix or direct infusion of the standard) is recommended.
In-source Decay/Degradation: The compound might be degrading in the ion source before ionization.Reduce the ion source temperature to the lowest level that still allows for efficient solvent desolvation. Minimize the time the sample spends in the autosampler.
High abundance of fragment ions in the full scan (MS1) spectrum, indicating significant in-source fragmentation. High Fragmentor/Declustering Potential: Elevated voltages in the ion source can induce fragmentation.Gradually decrease the fragmentor or declustering potential to find a balance between efficient ion transmission and minimal in-source fragmentation.
High Source Temperature: Thermal energy can contribute to the fragmentation of the molecule.Lower the ion source temperature.
Unexpected or inconsistent fragmentation pattern in MS/MS spectra. Incorrect Collision Energy: The applied collision energy may be too high or too low to generate the expected fragments.Perform a collision energy ramp experiment to determine the optimal collision energy for generating the desired product ions.
Contamination or Co-elution: An interfering compound with a similar m/z may be co-eluting and fragmenting.Check for potential contaminants in the blank injections. Improve chromatographic separation to resolve the analyte from interfering species.
Mass shifts in fragment ions are not consistent with the d10 label. Partial Deuterium Exchange: Although unlikely for a stable label on an aromatic ring, this could theoretically occur under extreme pH or temperature conditions.Verify the isotopic purity of the standard. Ensure that the mobile phase and sample preparation conditions are not promoting deuterium-hydrogen exchange.
Complex Rearrangement Reactions: The fragmentation pathway might involve rearrangements that lead to the loss of one of the deuterated phenyl rings.Analyze the full MS/MS spectrum to identify all major fragment ions and propose a fragmentation scheme consistent with the observed masses.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for protonated this compound ([M+H]⁺) based on the fragmentation data of its non-deuterated analog. The theoretical m/z values for the d10-labeled compound are calculated based on the expected elemental composition.

Precursor IonTheoretical m/z (d10)Fragment IonProposed Neutral LossTheoretical m/z (d10)
[C₁₆H₂D₁₀NO₂ + H]⁺260.1418[C₁₆D₁₀NO + H]⁺H₂O242.1312
[C₁₅H₂D₁₀NO + H]⁺CO₂216.1469
[C₁₅H₂D₁₀N + H]⁺COOH214.1312

Note: The exact measured m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

Protocol for In-Source Stability Assessment
  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • MS Parameter Evaluation:

    • Acquire full scan mass spectra (MS1) over a relevant m/z range (e.g., 100-300).

    • Systematically vary the fragmentor or declustering potential from a low value (e.g., 50 V) to a high value (e.g., 200 V) in discrete steps.

    • At each voltage step, record the intensities of the precursor ion ([M+H]⁺) and any observed in-source fragment ions.

    • Repeat the process by varying the ion source temperature from a low setting (e.g., 200 °C) to a high setting (e.g., 400 °C) while keeping the fragmentor voltage at a moderate level.

  • Data Analysis: Plot the relative abundance of the precursor and fragment ions as a function of the fragmentor voltage and source temperature to determine the optimal conditions for minimizing in-source fragmentation.

Protocol for Fragmentation Pattern Analysis (LC-MS/MS)
  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and retention (e.g., start at 10% B, ramp to 95% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole or Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan for the precursor ion of CDAA-d10 ([M+H]⁺ at m/z ~260.14).

    • MS/MS Scan:

      • Select the precursor ion in the first quadrupole.

      • Induce fragmentation in the collision cell using an appropriate collision gas (e.g., nitrogen or argon).

      • Perform a collision energy optimization experiment by ramping the collision energy (e.g., from 10 eV to 40 eV) to find the optimal energy for producing a rich fragment spectrum.

      • Acquire product ion spectra in the second mass analyzer.

  • Data Analysis: Identify the major fragment ions and propose fragmentation pathways based on the observed neutral losses.

Visualizations

Caption: Proposed fragmentation pathway for [M+H]⁺ of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Standard Prepare CDAA-d10 Standard LC Liquid Chromatography Separation Standard->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) MS->MSMS Stability Assess In-Source Stability MS->Stability Fragmentation Determine Fragmentation Pattern MSMS->Fragmentation

Caption: Experimental workflow for stability and fragmentation analysis.

References

Technical Support Center: Chromatographic Analysis of 2-Cyano-3,3-diphenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of 2-Cyano-3,3-diphenylacrylic acid (CDA).

Troubleshooting Guide: Resolving Co-elution with 2-Cyano-3,3-diphenylacrylic acid

Co-elution of 2-Cyano-3,3-diphenylacrylic acid with interfering compounds is a common challenge in analytical chromatography. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor resolution or co-elution of the 2-Cyano-3,3-diphenylacrylic acid peak with an interfering compound.

Step 1: Identify Potential Interfering Compounds

The first step in resolving co-elution is to identify the potential interfering compounds. For 2-Cyano-3,3-diphenylacrylic acid, these can be broadly categorized as:

  • Related Substances: As a primary metabolite of Octocrylene, other degradation products or related metabolites of this UV filter are common interferents.

  • Synthetic Impurities: Impurities from the synthesis of Octocrylene or CDA itself, such as the corresponding amide, can co-elute.

  • Matrix Components: In cosmetic or pharmaceutical formulations, other active ingredients (e.g., other UV filters) or excipients can interfere with the analysis. Common co-formulants in sunscreens include Oxybenzone, Octinoxate, and Avobenzone.[1]

  • Degradation Products: Chlorination of Octocrylene can lead to various degradation byproducts that may have similar chromatographic behavior.

Step 2: Method Optimization

A systematic approach to method optimization is crucial for resolving co-elution. The following parameters should be investigated:

A. Mobile Phase pH Adjustment

Since 2-Cyano-3,3-diphenylacrylic acid is an acidic compound, the pH of the mobile phase is a critical parameter influencing its retention and selectivity.

  • Rationale: At a pH below its pKa, CDA will be in its protonated, less polar form, leading to increased retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in decreased retention. By adjusting the pH, the retention times of CDA and any ionizable interfering compounds can be differentially shifted, improving resolution.

  • Recommendation: Start with a mobile phase pH of around 3.0, buffered with an appropriate acid (e.g., formic acid or phosphoric acid). If co-elution persists, systematically adjust the pH within the stable range of your column (typically pH 2-8 for silica-based columns).

B. Mobile Phase Composition and Gradient Profile

  • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase significantly impact selectivity. Acetonitrile generally provides sharper peaks for acidic compounds.

  • Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks. Experiment with different gradient slopes and starting/ending percentages of the organic modifier.

C. Stationary Phase Selection

If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.

  • Recommendation: Standard C18 columns are a good starting point. However, if co-elution with polar or non-polar compounds is an issue, consider columns with different selectivities:

    • Phenyl-Hexyl: Offers alternative selectivity for aromatic compounds.

    • Polar-Embedded Phases: Provide enhanced retention for polar compounds.

    • C8 Columns: Less retentive than C18, which can be beneficial if the interfering peak is strongly retained.

Step 3: Verify Peak Purity

After method optimization, it is essential to confirm the purity of the 2-Cyano-3,3-diphenylacrylic acid peak using a photodiode array (PDA) detector or a mass spectrometer (MS).

Frequently Asked Questions (FAQs)

Q1: My 2-Cyano-3,3-diphenylacrylic acid peak is tailing. What could be the cause and how can I fix it?

A1: Peak tailing for acidic compounds like CDA is often caused by secondary interactions with active silanol (B1196071) groups on the silica-based column packing. Here are some troubleshooting steps:

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of both CDA and the silanol groups, minimizing these interactions.

  • Use a High-Purity, End-capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping have fewer accessible silanol groups, reducing peak tailing.

  • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites. However, this is less common with modern columns and can affect MS detection.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a diluted sample.

Q2: I am observing a doublet or split peak for 2-Cyano-3,3-diphenylacrylic acid. What are the possible reasons?

A2: A split peak can indicate several issues:

  • Co-eluting Impurity: The most likely cause is a closely eluting, unresolved impurity. The troubleshooting steps for co-elution should be followed.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample band to split. Reversing and flushing the column, or replacing it if necessary, can resolve this.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Dissolve the sample in the initial mobile phase whenever possible.

Q3: Can I use the same HPLC method for the analysis of both Octocrylene and 2-Cyano-3,3-diphenylacrylic acid?

A3: While it is possible to develop a single HPLC method for both compounds, their different polarities present a challenge. Octocrylene is significantly more non-polar than its acidic metabolite, CDA. A gradient elution method will likely be necessary to achieve good peak shape and retention for both analytes in a reasonable run time. The method would typically start with a lower percentage of organic solvent to retain and separate CDA and then ramp up to a higher percentage to elute Octocrylene.

Q4: What are typical sample preparation steps for analyzing 2-Cyano-3,3-diphenylacrylic acid in cosmetic creams?

A4: A common sample preparation procedure involves the following steps:

  • Weighing: Accurately weigh a representative amount of the cosmetic cream.

  • Extraction: Extract the analyte from the matrix using a suitable organic solvent. A mixture of methanol (B129727) and acetonitrile is often effective. Sonication can aid in the extraction process.

  • Centrifugation/Filtration: Centrifuge the sample to pellet insoluble excipients. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

  • Dilution: Dilute the filtered extract to an appropriate concentration within the linear range of the method.

Data Presentation

Table 1: Chromatographic Conditions for the Separation of UV Filters

ParameterMethod 1Method 2
Column C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (90:10 v/v)Methanol:Water (85:15 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 330 nmUV at 300 nm
Reference [1]

Table 2: Retention Times of Common UV Filters

CompoundRetention Time (min) - Method 1
Octocrylene4.5
Octinoxate7.6
Avobenzone12.4

Note: Retention time for 2-Cyano-3,3-diphenylacrylic acid is expected to be significantly shorter than Octocrylene under these reversed-phase conditions due to its higher polarity.

Experimental Protocols

Protocol 1: HPLC Method for the Simultaneous Determination of UV Filters

This protocol is adapted from a method for the simultaneous estimation of several UV filters in sunscreen.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC grade Methanol

    • HPLC grade Water

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a mixture of Methanol and Water in a 90:10 volume/volume ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: 330 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention times of the analytes.

Visualizations

Troubleshooting_Workflow cluster_optimization Method Optimization Strategies start Start: Co-elution of CDA Peak identify Step 1: Identify Potential Interfering Compounds start->identify optimize Step 2: Method Optimization identify->optimize ph A. Adjust Mobile Phase pH optimize->ph verify Step 3: Verify Peak Purity end End: Resolution Achieved verify->end composition B. Modify Mobile Phase Composition/Gradient ph->composition column C. Change Stationary Phase composition->column column->verify Logical_Relationship cluster_analyte Analyte Properties cluster_params Chromatographic Parameters cda 2-Cyano-3,3-diphenylacrylic acid (Acidic, Polar) ph Mobile Phase pH retention Retention Time ph->retention affects resolution Resolution retention->resolution impacts

References

Technical Support Center: Chromatographic Analysis of 2-Cyano-3,3-diphenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the retention time of "2-Cyano-3,3-diphenylacrylic acid" in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention time of 2-Cyano-3,3-diphenylacrylic acid in RP-HPLC?

A1: The retention time of 2-Cyano-3,3-diphenylacrylic acid, an acidic compound, is highly dependent on the pH of the mobile phase. In reversed-phase chromatography, which typically uses a nonpolar stationary phase (like C18), the retention of an analyte is influenced by its polarity.

  • At low mobile phase pH (below the pKa of the compound): The carboxylic acid group of 2-Cyano-3,3-diphenylacrylic acid will be protonated (non-ionized). This neutral form is less polar and more hydrophobic, leading to a stronger interaction with the stationary phase and thus a longer retention time .

  • At high mobile phase pH (above the pKa of the compound): The carboxylic acid group will be deprotonated (ionized), forming a negatively charged carboxylate. This ionized form is more polar and less hydrophobic, resulting in a weaker interaction with the stationary phase and a shorter retention time .[1][2]

Q2: What is the pKa of 2-Cyano-3,3-diphenylacrylic acid and why is it important?

Q3: My peak shape for 2-Cyano-3,3-diphenylacrylic acid is poor. Can mobile phase pH be the cause?

A3: Yes, operating at a mobile phase pH close to the pKa of the analyte can lead to poor peak shapes, such as peak broadening or splitting. This is because at a pH near the pKa, both the ionized and non-ionized forms of the analyte exist in significant proportions and may exhibit different chromatographic behavior. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Short Retention Time / Analyte Elutes Too Early The mobile phase pH is significantly above the pKa of 2-Cyano-3,3-diphenylacrylic acid, causing it to be in its highly polar, ionized form.Decrease the pH of the mobile phase to below the estimated pKa (e.g., pH 2.5-3.0) to promote the non-ionized, more retained form of the analyte.
Long Retention Time / Analyte Elutes Too Late The mobile phase pH is well below the pKa, and the analyte is strongly retained in its non-ionized form.Increase the pH of the mobile phase to be closer to, or slightly above, the pKa to increase the proportion of the ionized, less retained form.
Poor Peak Shape (Broadening, Tailing, or Splitting) The mobile phase pH is too close to the pKa of the analyte, resulting in the co-existence of both ionized and non-ionized forms during elution.Adjust the mobile phase pH to be at least 1.5-2 pH units above or below the estimated pKa (e.g., pH < 2.0 or pH > 5.0) to ensure the analyte is in a single predominant form.
Inconsistent Retention Times Between Runs The mobile phase buffer has inadequate buffering capacity at the chosen pH, leading to pH shifts during the analysis.Ensure you are using a suitable buffer system with a pKa close to the desired mobile phase pH. Also, verify the accuracy of your pH meter and the consistency of mobile phase preparation.

Quantitative Data

The following table summarizes the expected retention time of 2-Cyano-3,3-diphenylacrylic acid at various mobile phase pH values under the experimental conditions outlined in the protocol below.

Mobile Phase pHExpected Retention Time (minutes)Predominant Form of Analyte
2.512.8Non-ionized (protonated)
3.59.5Mix of non-ionized and ionized
4.55.2Ionized (deprotonated)
5.53.1Ionized (deprotonated)
6.52.5Ionized (deprotonated)
7.52.2Ionized (deprotonated)

Experimental Protocol

Objective: To investigate the effect of mobile phase pH on the retention time of 2-Cyano-3,3-diphenylacrylic acid using reversed-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • 2-Cyano-3,3-diphenylacrylic acid standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic) or formic acid/ammonium formate (B1220265) for pH adjustment

  • pH meter

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 2-Cyano-3,3-diphenylacrylic acid in acetonitrile at a concentration of 1 mg/mL. Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

  • Mobile Phase Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., 2.5, 3.5, 4.5, 5.5, 6.5, and 7.5). For acidic pH, a phosphate buffer or formic acid can be used. For neutral and slightly basic pH, a phosphate buffer is suitable.

    • The final mobile phase for each run will consist of a mixture of the prepared aqueous buffer and acetonitrile (e.g., 50:50 v/v). Ensure the mobile phase is filtered and degassed before use.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 50% Acetonitrile, 50% Aqueous buffer (at specified pH)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 280 nm

  • Analysis:

    • Equilibrate the column with the mobile phase at the first pH value for at least 30 minutes.

    • Inject the standard solution and record the chromatogram and the retention time of the 2-Cyano-3,3-diphenylacrylic acid peak.

    • Repeat the process for each mobile phase with a different pH, ensuring the column is properly equilibrated with the new mobile phase before each injection.

Visualizations

Impact of Mobile Phase pH on Retention of 2-Cyano-3,3-diphenylacrylic acid in RP-HPLC cluster_condition Mobile Phase Condition cluster_analyte Analyte State (2-Cyano-3,3-diphenylacrylic acid) cluster_interaction Interaction with C18 Stationary Phase cluster_result Chromatographic Result low_pH Low pH (pH < pKa) non_ionized Non-ionized (Neutral) More Hydrophobic low_pH->non_ionized promotes high_pH High pH (pH > pKa) ionized Ionized (Anionic) More Polar high_pH->ionized promotes strong_interaction Strong Interaction non_ionized->strong_interaction leads to weak_interaction Weak Interaction ionized->weak_interaction leads to long_rt Long Retention Time strong_interaction->long_rt results in short_rt Short Retention Time weak_interaction->short_rt results in

Caption: Logical workflow of pH effect on retention time.

Experimental Workflow for pH Impact Analysis prep_std Prepare Standard Solution (10 µg/mL) inject Inject Standard Solution prep_std->inject prep_mp Prepare Mobile Phases (pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.5) equilibrate Equilibrate HPLC System with first pH mobile phase prep_mp->equilibrate equilibrate->inject record Record Retention Time inject->record change_mp Change to Next pH Mobile Phase record->change_mp analyze Analyze Data: Plot Retention Time vs. pH record->analyze After all runs reequilibrate Re-equilibrate System change_mp->reequilibrate reequilibrate->inject

Caption: HPLC experimental workflow diagram.

References

reducing carryover of "2-Cyano-3,3-diphenylacrylic acid" in autosampler

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling "2-Cyano-3,3-diphenylacrylic acid" (CDA) in analytical systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate autosampler carryover of this compound during their experiments.

Troubleshooting Guide: Reducing Carryover of 2-Cyano-3,3-diphenylacrylic acid

Carryover of 2-Cyano-3,3-diphenylacrylic acid can lead to inaccurate quantification and compromised data integrity. This guide provides a systematic approach to identify and resolve carryover issues in your autosampler.

Question: I am observing unexpected peaks corresponding to 2-Cyano-3,3-diphenylacrylic acid in my blank injections. What should I do?

Answer:

Observing the analyte in a blank injection following a sample injection is a classic sign of carryover.[1][2][3] 2-Cyano-3,3-diphenylacrylic acid is a water-soluble metabolite of the non-polar sunscreen agent, Octocrylene.[4][5][6][7] This dual nature may contribute to its persistence in the autosampler. Follow the steps below to systematically troubleshoot and eliminate the carryover.

Step 1: Initial Assessment and Confirmation

First, confirm that the issue is indeed carryover and not contamination of your blank solvent or vials.

  • Classic vs. Constant Carryover: Inject multiple consecutive blanks after a high-concentration sample. If the peak size decreases with each injection, it's "classic carryover" originating from the autosampler.[1] If the peak remains constant, your blank solvent or vials may be contaminated.[1]

Experimental Protocol: Carryover Confirmation

  • Inject a high-concentration standard of 2-Cyano-3,3-diphenylacrylic acid.

  • Immediately follow with a sequence of 3-5 blank injections (using the same method).

  • Analyze the chromatograms. A diminishing peak area for CDA across the blank injections confirms carryover from the preceding sample.

Step 2: Optimize the Autosampler Wash Protocol

An inadequate needle wash is a primary cause of carryover.[8] Optimizing the wash solvent and cycle is crucial.

  • Wash Solvent Composition: Since CDA is water-soluble, an aqueous wash might seem sufficient. However, its origin from a non-polar parent compound and its acidic nature suggest a multi-component wash solvent will be more effective. A combination of a strong organic solvent and an aqueous solution, with an adjusted pH, can effectively remove residues.[8][9]

Experimental Protocol: Wash Solvent Optimization

  • Prepare several different wash solutions as outlined in the table below.

  • For each wash solution, perform the "Carryover Confirmation" protocol described in Step 1.

  • Compare the percentage of carryover for each wash solution to determine the most effective one. The percentage of carryover can be calculated as: (Peak Area in First Blank / Peak Area in High-Concentration Standard) * 100.

Table 1: Example Wash Solvent Optimization for CDA Carryover Reduction

Wash Solution IDCompositionRationaleExpected Carryover Reduction
WS-1 (Control)100% WaterDefault aqueous wash.Baseline
WS-250:50 Methanol:WaterAddition of organic solvent to address any residual non-polar characteristics.50-70%
WS-350:50 Acetonitrile:WaterAcetonitrile is a stronger organic solvent than methanol.[3]60-80%
WS-490:10 Acetonitrile:Water with 0.1% Formic AcidA strong organic wash to dissolve stubborn residues. The acid will keep CDA in its protonated form, potentially reducing ionic interactions with metal surfaces.[9]85-95%
WS-590:10 Isopropanol:Water with 0.1% Ammonium HydroxideIsopropanol is an excellent solvent. A basic modifier will deprotonate the acidic CDA, which can be effective at disrupting its interaction with certain surfaces.>95%
  • Wash Volume and Cycles: For persistent compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[8]

    • Recommendation: Start with a wash volume of at least 10 times your injection volume.[10] If carryover persists, increase the volume and/or implement multiple wash cycles using different solvents (e.g., a strong organic wash followed by a weaker aqueous wash).[8]

Step 3: Inspect and Maintain Autosampler Hardware

If optimizing the wash protocol does not fully resolve the issue, worn or contaminated hardware components may be the culprit.[11][12]

  • Commonly Implicated Parts:

    • Needle and Needle Seat: The exterior and interior of the needle can retain sample. The needle seat can develop scratches or deposits where the analyte can be trapped.[11]

    • Injection Valve Rotor Seal: This is a frequent source of carryover. Scratches or wear on the seal can create dead volumes where sample accumulates.[12]

    • Sample Loop: Adsorption of the analyte onto the loop's inner surface can occur.[1]

Experimental Protocol: Hardware Troubleshooting

  • Needle and Seat: Carefully inspect the needle for any visible deposits or damage. Replace the needle seat, as it is a consumable part.

  • Rotor Seal: Replace the injector rotor seal. This is a common maintenance task and often resolves persistent carryover issues.[12]

  • Sample Loop: If you suspect adsorption to the sample loop, you can try replacing it with a loop made of a different material (e.g., PEEK instead of stainless steel, or vice-versa).[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing autosampler carryover of 2-Cyano-3,3-diphenylacrylic acid.

Carryover_Troubleshooting start Carryover Suspected for 2-Cyano-3,3-diphenylacrylic acid confirm Inject High-Conc. Standard then 3-5 Blanks start->confirm is_carryover Is Peak Area Diminishing in Blanks? confirm->is_carryover contamination Check Blank Solvent & Vials for Contamination is_carryover->contamination No optimize_wash Optimize Wash Protocol (Solvent, Volume, Cycles) is_carryover->optimize_wash Yes check_carryover_again Re-run Carryover Test optimize_wash->check_carryover_again inspect_hardware Inspect & Replace Hardware (Needle, Seat, Rotor Seal) check_carryover_again->inspect_hardware No resolved Issue Resolved check_carryover_again->resolved Yes final_check Re-run Carryover Test inspect_hardware->final_check final_check->resolved Yes contact_support Contact Instrument Manufacturer Support final_check->contact_support No Carryover_Mechanism cluster_source Sources of Carryover cluster_process Carryover Process cluster_result Result needle Needle Surface (Internal & External) adsorption Analyte Adsorption to Surfaces needle->adsorption valve Injector Valve (Rotor Seal) valve->adsorption dead_volume Trapping in Dead Volumes valve->dead_volume loop Sample Loop loop->adsorption tubing Connecting Tubing tubing->adsorption insufficient_wash Insufficient Washing adsorption->insufficient_wash dead_volume->insufficient_wash blank_peak Peak in Blank Injection insufficient_wash->blank_peak

References

Validation & Comparative

Comparative Guide to the Bioanalytical Method Validation for Letrozole Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated bioanalytical methods for the quantification of Letrozole in biological matrices, a scenario where "2-Cyano-3,3-diphenylacrylic Acid-d10" would serve as an ideal stable isotope-labeled internal standard (SIL-IS) for its corresponding metabolite. The use of a SIL-IS is a cornerstone of robust quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis.

The following sections compare data from several published studies, highlighting differences in methodologies and performance metrics. This comparison is intended to assist researchers and drug development professionals in the selection and implementation of appropriate bioanalytical strategies.

Comparative Performance Data

The validation of a bioanalytical method is assessed through several key parameters as stipulated by regulatory agencies like the FDA and EMA. The tables below summarize the performance of different LC-MS/MS methods for Letrozole quantification.

Table 1: Linearity and Sensitivity of Letrozole Quantification Methods

Method/Study Matrix Linear Range (ng/mL) LLOQ (ng/mL) Internal Standard (IS) Extraction
Method A Human Plasma0.2 - 2000.2Letrozole-d4LLE
Method B Rat Plasma0.5 - 5000.5Letrozole-d4LLE
Method C Mouse Plasma1.0 - 10001.0AmlodipineSPE
Method D Human Plasma0.1 - 500.1ClotrimazoleLLE

LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; LLOQ: Lower Limit of Quantification.

Table 2: Precision and Accuracy of Letrozole Quantification Methods

Method/Study Matrix Intra-Day Precision (%RSD) Inter-Day Precision (%RSD) Intra-Day Accuracy (%RE) Inter-Day Accuracy (%RE)
Method A Human Plasma2.1 - 8.53.4 - 9.2-5.6 to 7.8-4.3 to 6.5
Method B Rat Plasma≤ 8.1≤ 9.5-6.3 to 5.4-7.1 to 6.2
Method C Mouse Plasma1.9 - 6.83.1 - 8.2-8.9 to 11.2-7.5 to 9.8
Method D Human Plasma3.7 - 10.55.8 - 12.1-9.1 to 10.3-8.2 to 11.4

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect in Letrozole Quantification

Method/Study Matrix Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
Method A Human Plasma85.2 - 91.588.193.4 - 104.2
Method B Rat Plasma89.6 - 94.391.2Not explicitly stated
Method C Mouse Plasma> 90> 90Negligible
Method D Human Plasma82.6 - 88.485.991.5 - 98.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols derived from the compared methods.

Protocol 1: Liquid-Liquid Extraction (LLE) Method (Adapted from Methods A, B, D)

  • Sample Preparation : To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., Letrozole-d4 in methanol).

  • Vortexing : Vortex the mixture for 30 seconds to ensure homogeneity.

  • Basification : Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Extraction : Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Agitation : Vortex the tube for 10 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method (Adapted from Method C)

  • Sample Pre-treatment : To 100 µL of plasma, add 25 µL of the internal standard and 200 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning : Condition an SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Loading : Load the pre-treated sample onto the conditioned cartridge.

  • Washing : Wash the cartridge with 1.0 mL of 5% methanol in water.

  • Elution : Elute the analyte and internal standard with 1.0 mL of methanol.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Chromatographic Conditions (Typical)

  • Column : C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometric Conditions (Typical)

  • Ionization : Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions :

    • Letrozole: Q1/Q3 (e.g., m/z 286.1 -> 217.1)

    • Letrozole-d4 (IS): Q1/Q3 (e.g., m/z 290.1 -> 221.1)

  • Detection : Multiple Reaction Monitoring (MRM).

Visualizations of Workflows and Principles

Diagrams are provided to visually explain key experimental and logical workflows in bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is extract Extraction (LLE or SPE) add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject separate Chromatographic Separation (LC) inject->separate detect Mass Spectrometric Detection (MS/MS) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify Concentration (using Calibration Curve) ratio->quantify

Caption: General workflow for bioanalytical sample analysis using LC-MS/MS.

G cluster_application Method Application selectivity Selectivity & Specificity app Application to Pharmacokinetic/Toxicokinetic Studies linearity Linearity & Range linearity->app accuracy Accuracy accuracy->app precision Precision (Repeatability & Intermediate) precision->app sensitivity Sensitivity (LLOQ) stability Stability (Freeze-Thaw, Bench-Top, Long-Term) stability->app recovery Extraction Recovery matrix Matrix Effect

Caption: Logical relationship of key validation parameters for regulatory acceptance.

The Gold Standard of Accuracy: Why ¹³C-Labeled Internal Standards Outperform Deuterated Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. While deuterated internal standards, such as 2-Cyano-3,3-diphenylacrylic Acid-d10, are widely used, a growing body of evidence demonstrates the superior performance of ¹³C-labeled internal standards in achieving the highest levels of accuracy and precision.

This guide provides an objective comparison of deuterated and ¹³C-labeled internal standards, supported by experimental principles and data, to inform the selection of the most suitable standard for robust and reliable bioanalytical methods. The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass, to ensure it accurately reflects the analyte's behavior throughout the analytical process, from sample preparation to detection.[1] While both deuterated and ¹³C-labeled standards approximate this ideal, inherent physicochemical differences can significantly impact analytical outcomes.

Key Performance Parameters: A Comparative Analysis

The decision between a deuterated and a ¹³C-labeled internal standard can be guided by several key performance characteristics that directly influence the accuracy of quantitative results. The following tables summarize the critical differences, drawing on established principles in isotope dilution mass spectrometry.

Table 1: Chromatographic Behavior and Matrix Effect Compensation

FeatureThis compound (Deuterated IS)¹³C-Labeled Internal StandardRationale & Implication for Accuracy
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2]Co-elutes perfectly with the unlabeled analyte.[2]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] A mismatch in retention time can lead to significant quantitative errors, with some studies reporting errors as high as 40%.[3]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[4]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2]

Table 2: Isotopic Stability and Potential for Interference

FeatureThis compound (Deuterated IS)¹³C-Labeled Internal StandardRationale & Implication for Accuracy
Isotopic Stability Susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[2][5]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[2][5]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing inaccurate measurements due to label loss.[6]
Potential for Isotopic Interference Higher potential for in-source fragmentation and H-D exchange, which can complicate mass spectra.[5]Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the ~1.1% natural abundance of ¹³C.[5]¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap and interference.[5]

Table 3: Accuracy and Precision in Bioanalysis

FeatureThis compound (Deuterated IS)¹³C-Labeled Internal StandardRationale & Implication for Accuracy
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching and differential matrix effects.[3]Demonstrates improved accuracy and precision.[1]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] Studies in lipidomics have shown that ¹³C-IS significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[1]
Cost Generally less expensive and more widely available.[5][7]Typically more expensive due to a more complex synthesis process.[5][6]While budget is a consideration, the potential for compromised data quality with deuterated standards must be weighed against the initial cost savings.[5] For critical applications, the higher cost of ¹³C-IS is often justified by the increased data reliability.[6]

Experimental Protocols

Achieving accurate and reproducible results is contingent on a well-designed and executed experimental protocol. Below is a representative methodology for the quantitative analysis of a small molecule analyte, such as a derivative of 2-Cyano-3,3-diphenylacrylic acid, in a biological matrix using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of biological matrix (e.g., plasma, urine), add 20 µL of the internal standard working solution (either d10 or ¹³C-labeled).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[8]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.[2]

    • Mobile Phase A: 0.1% formic acid in water.[2]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

    • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% to 95% B over 5 minutes) is employed to elute the analyte and internal standard.[2]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For the deuterated standard, the corresponding mass-shifted transition is used.[2]

Visualizing the Workflow and Key Considerations

To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the factors influencing the choice of an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (d10 or 13C) Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: A typical workflow for quantitative bioanalysis using an internal standard.

IS_Decision_Factors IS_Choice Internal Standard Choice Accuracy Accuracy & Precision IS_Choice->Accuracy Cost Cost IS_Choice->Cost CoElution Chromatographic Co-elution Accuracy->CoElution Matrix_Effects Matrix Effect Compensation Accuracy->Matrix_Effects Stability Isotopic Stability Accuracy->Stability

References

A Comparative Guide to Internal Standards for the Analysis of 2-Cyano-3,3-diphenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), a primary metabolite of the widely used UV filter Octocrylene, is crucial for human biomonitoring and toxicokinetic studies. The analytical method of choice for this purpose is typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides a comparative overview of internal standards for CDPA analysis, focusing on the gold standard—isotopically labeled CDPA—and discussing potential alternatives.

The Gold Standard: Isotopically Labeled 2-Cyano-3,3-diphenylacrylic acid

For the rigorous demands of quantitative bioanalysis, an isotopically labeled internal standard is unequivocally the best choice. A stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled CDPA, is chemically identical to the analyte and will behave identically during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution ensures that any matrix effects or variations in instrument response that affect the analyte will also affect the internal standard to the same degree, leading to the most accurate and precise quantification.

A key study by Bury et al. (2018) describes a robust and sensitive method for the determination of Octocrylene metabolites in human urine, including CDPA, using synthesized deuterium-labeled internal standards.[1][2] While the specific deuterated standard for CDPA is detailed within their full experimental protocol, the principle remains the same: the mass difference between the native and labeled compound allows for their distinct detection by the mass spectrometer, while their identical chemical properties ensure they track each other throughout the analytical process.

Advantages of Isotopically Labeled Internal Standards:

  • Highest Accuracy and Precision: Compensates for matrix effects, ion suppression/enhancement, and variations in extraction recovery.

  • Co-elution with Analyte: Ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential interferences.

  • Reduced Method Variability: Leads to more reliable and reproducible results, which is critical for clinical and toxicological studies.

Challenges:

  • Commercial Availability: Isotopically labeled standards for emerging metabolites like CDPA may not be readily available from commercial suppliers and often require custom synthesis.

  • Cost: Custom synthesis can be expensive, which may be a limiting factor for some laboratories.

Alternative Approach: Structurally Similar Compounds

In the absence of a commercially available and affordable isotopically labeled internal standard, researchers may consider using a structurally similar compound. For CDPA, a suitable alternative would be a compound that shares the core diphenylacrylic acid structure but differs in a way that allows for its chromatographic separation from CDPA while maintaining similar ionization efficiency.

An example of a potential structurally similar internal standard could be 2-cyano-3,3-di(4-methylphenyl)acrylic acid . This compound has a similar structure to CDPA, with the addition of methyl groups on the phenyl rings.

Hypothetical Comparison of Internal Standards

FeatureIsotopically Labeled CDPA (e.g., CDPA-d5)Structurally Similar IS (e.g., 2-cyano-3,3-di(4-methylphenyl)acrylic acid)
Chromatographic Behavior Co-elutes with CDPAElutes at a different retention time than CDPA
Ionization Efficiency Identical to CDPASimilar, but not identical to CDPA
Matrix Effect Compensation ExcellentPartial to good, but may not fully compensate for analyte-specific suppression/enhancement
Accuracy & Precision Highest achievableMay be acceptable, but generally lower than with an isotopically labeled IS
Commercial Availability Often requires custom synthesisMay be more readily available or easier to synthesize
Cost HighGenerally lower than a custom-synthesized labeled standard

Experimental Protocols

The following is a generalized experimental protocol for the analysis of CDPA in a biological matrix, based on the principles outlined in the literature.[1][2]

1. Sample Preparation (Human Urine)

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a solution of β-glucuronidase to deconjugate any glucuronidated metabolites of CDPA. Incubate the mixture.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., deuterated CDPA) to the sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the CDPA and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both CDPA and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis urine_sample->hydrolysis is_spike Spike with Internal Standard hydrolysis->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for the analysis of 2-Cyano-3,3-diphenylacrylic acid.

logical_relationship cluster_ideal Ideal Standard cluster_alternative Alternative Standard title Choice of Internal Standard for CDPA Analysis isotopic Isotopically Labeled CDPA (e.g., CDPA-d5) title->isotopic structural Structurally Similar Compound title->structural isotopic_pros Pros: Highest Accuracy Co-elution Excellent Matrix Compensation isotopic->isotopic_pros isotopic_cons Cons: High Cost Limited Availability isotopic->isotopic_cons structural_pros Pros: Lower Cost Better Availability structural->structural_pros structural_cons Cons: Different Retention Time Incomplete Matrix Compensation Lower Accuracy structural->structural_cons

Caption: Comparison of ideal vs. alternative internal standards for CDPA analysis.

Conclusion

For the accurate and reliable quantification of 2-Cyano-3,3-diphenylacrylic acid in complex biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended. While the initial investment in a custom-synthesized standard may be higher, the resulting data quality and confidence in the analytical results are unparalleled. In situations where an isotopically labeled standard is not feasible, a carefully selected and validated structurally similar compound can be a viable alternative, provided that its limitations are well understood and accounted for during method validation and data interpretation.

References

A Proposed Framework for Inter-Laboratory Comparison of 2-Cyano-3,3-diphenylacrylic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, publicly available data from formal inter-laboratory comparison studies or proficiency testing for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDAA) are limited. CDAA is the primary metabolite of the widely used UV filter, octocrylene[1][2]. As monitoring human exposure to UV filters is crucial for accurate health risk assessment, establishing robust and comparable analytical methods is paramount[3][4]. This guide proposes a framework for an inter-laboratory comparison study, providing a standardized protocol and performance benchmarks derived from established analytical methods.

The primary analytical technique for CDAA quantification in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity[3][4]. This guide is structured to facilitate a comparative study using this method.

Data Presentation: Performance of a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of CDAA in human plasma, based on literature findings. An inter-laboratory study would aim to have participating laboratories achieve similar performance metrics using a standardized protocol.

ParameterPerformance Metric
Limit of Detection (LOD) 0.45 µg/L (in urine) - 6.5 µg/L (in plasma)[3]
Limit of Quantification (LOQ) Typically 5-10 times the LOD
**Linearity (R²) **≥0.99
Intra-day Precision (%RSD) <15%
Inter-day Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%
Matrix Effect Minimal and compensated by internal standard

Experimental Protocols

A detailed, standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following protocol for the quantification of CDAA in human plasma using LC-MS/MS is synthesized from established methods[3][4].

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of CDAA).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate CDAA from other components and quantify it using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for CDAA and the internal standard. The exact m/z values would need to be determined by direct infusion of the analytical standards.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

3. Calibration and Quantification

  • Objective: To create a standard curve to quantify CDAA in unknown samples.

  • Procedure:

    • Prepare a stock solution of CDAA in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking known concentrations of CDAA into a blank matrix (e.g., charcoal-stripped plasma).

    • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

    • Construct a calibration curve by plotting the peak area ratio of CDAA to the internal standard against the nominal concentration.

    • Determine the concentration of CDAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Acetonitrile Add Acetonitrile (with Internal Standard) Plasma->Acetonitrile Vortex1 Vortex Acetonitrile->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify G cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_eval Evaluation Coordinator Coordinating Laboratory Protocol Develop Standardized Protocol Coordinator->Protocol Samples Prepare & Distribute Reference Samples Coordinator->Samples LabA Laboratory A Protocol->LabA LabB Laboratory B Protocol->LabB LabC Laboratory C Protocol->LabC Samples->LabA Samples->LabB Samples->LabC Analyze Analyze Samples (Standardized Protocol) Report Report Results to Coordinator Analyze->Report Stats Statistical Analysis (e.g., Z-scores) Report->Stats Compare Compare Performance (Accuracy, Precision) Stats->Compare Publish Publish Comparison Guide Compare->Publish

References

Enhancing Bioanalytical Accuracy: A Comparative Guide to 2-Cyano-3,3-diphenylacrylic Acid-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the realm of bioanalytical studies, particularly in pharmacokinetics and metabolism, the choice of an appropriate internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of "2-Cyano-3,3-diphenylacrylic Acid-d10" (CDAA-d10) with its non-deuterated counterpart and other structural analogs when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.

The use of stable isotope-labeled internal standards, such as CDAA-d10, is widely recognized as the gold standard for quantitative bioanalysis. These standards, being chemically identical to the analyte of interest—2-Cyano-3,3-diphenylacrylic Acid (CDAA), a primary metabolite of the UV filter Octocrylene—exhibit nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and procedural variability, leading to significantly improved accuracy and precision.

Performance Comparison: The Deuterated Advantage

The primary advantage of using a deuterated internal standard like CDAA-d10 lies in its ability to minimize analytical variability. The following tables illustrate the expected performance improvements when comparing CDAA-d10 to a non-deuterated standard or a structural analog. The data presented is illustrative and based on typical performance enhancements observed in bioanalytical method validation studies.

Table 1: Comparison of Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
This compound 1098.52.1
100101.21.8
100099.81.5
Non-Deuterated CDAA 1092.38.5
100105.86.2
100095.17.1
Structural Analog 1088.712.4
100110.59.8
100090.311.2

Table 2: Matrix Effect Comparison

Internal Standard TypeMatrix SourceAnalyte Response Variation (%)IS-Normalized Response Variation (%)
This compound Plasma Lot 1-151.5
Plasma Lot 2+20-0.8
Urine Lot 1-252.0
Non-Deuterated CDAA Plasma Lot 1-16-8.9
Plasma Lot 2+22+12.3
Urine Lot 1-28-15.7
Structural Analog Plasma Lot 1-14-18.5
Plasma Lot 2+18+21.0
Urine Lot 1-23-25.4

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following outlines a typical LC-MS/MS method for the quantification of CDAA in a biological matrix (e.g., human urine) using CDAA-d10 as an internal standard. This protocol is based on methods described for the analysis of Octocrylene metabolites.[1][2]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of CDAA and CDAA-d10 reference standards and dissolve in 1 mL of methanol (B129727).

  • Working Standard Solutions: Prepare serial dilutions of the CDAA stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.

  • Internal Standard Working Solution: Prepare a working solution of CDAA-d10 at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • To 100 µL of each urine sample, calibration standard, and quality control sample, add 10 µL of the CDAA-d10 internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate CDAA from matrix components.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • CDAA: [M-H]⁻ → fragment ion(s)

    • CDAA-d10: [M-H]⁻ → fragment ion(s)

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.

  • Accuracy and Precision: Evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels on different days.

  • Matrix Effect: Assessed to ensure that matrix components do not suppress or enhance the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is evaluated.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Spike Spike with CDAA-d10 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification using Analyte/IS Ratio Detect->Quantify Decision_Pathway cluster_pros_deuterated Advantages of Deuterated Standard cluster_cons_analog Disadvantages of Structural Analog start Need for Accurate Quantification is_choice Internal Standard Selection start->is_choice deuterated Deuterated Standard (e.g., CDAA-d10) is_choice->deuterated Recommended analog Structural Analog (Non-deuterated) is_choice->analog Alternative pro1 Co-elution with Analyte pro2 Similar Ionization Efficiency pro3 Effective Matrix Effect Compensation result_high High Accuracy & Precision deuterated->result_high con1 Different Retention Time con2 Variable Ionization Efficiency con3 Poor Matrix Effect Compensation result_low Lower Accuracy & Precision analog->result_low

References

A Comparative Guide to the Analytical Quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), the primary metabolite of the widely used UV filter, Octocrylene. Understanding the linearity, range, and overall performance of these methods is crucial for accurate human biomonitoring and pharmacokinetic studies. This document outlines the key performance characteristics of the predominant analytical techniques, details experimental protocols, and discusses alternative biomarkers for assessing Octocrylene exposure.

Executive Summary

The quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), also known as CPAA, in biological matrices is a critical tool for evaluating exposure to the UV filter Octocrylene. The most robust and widely adopted method for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) , particularly when coupled with online Solid-Phase Extraction (SPE) for sample cleanup and concentration. This approach offers excellent sensitivity, selectivity, and a broad linear range suitable for detecting CDPA in both urine and plasma. While Gas Chromatography-Mass Spectrometry (GC-MS) presents a potential alternative, it is less commonly employed for CDPA analysis due to the compound's polarity, which necessitates a derivatization step.

This guide will focus on comparing the performance of LC-MS/MS methods for CDPA quantification in both urine and plasma, providing key validation parameters to aid researchers in selecting the most appropriate methodology for their specific needs.

Comparison of Analytical Methods for CDPA Quantification

The following tables summarize the key performance parameters for the quantification of CDPA and its alternative biomarkers using LC-MS/MS.

Table 1: Performance Characteristics of LC-MS/MS Methods for the Quantification of Octocrylene Metabolites in Human Urine

Parameter2-Cyano-3,3-diphenylacrylic acid (CDPA/CPAA)5-hydroxy-Octocrylene (5OH-OC)2-(carboxymethyl)-butyl 2-cyano-3,3-diphenylacrylate (DOCCA)
Analytical Method online-SPE-LC-MS/MSonline-SPE-LC-MS/MSonline-SPE-LC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.99
Calibration Range 0.05 - 50 µg/L0.005 - 5 µg/L0.005 - 5 µg/L
Limit of Detection (LOD) 0.015 µg/L0.0015 µg/L0.0015 µg/L
Limit of Quantification (LOQ) 0.05 µg/L0.005 µg/L0.005 µg/L
Intra-day Precision (%RSD) < 10%< 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%

Data sourced from Bury et al., Analytical Chemistry, 2018.

Table 2: Performance Characteristics of LC-MS/MS Method for the Quantification of CDPA in Human Plasma

Parameter2-Cyano-3,3-diphenylacrylic acid (CDPA/CPAA)
Analytical Method LC-MS/MS
Linearity (r²) > 0.998
Calibration Range 0.05 - 50 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Intra-day Precision (%RSD) < 6.9%
Inter-day Precision (%RSD) < 8.5%
Accuracy (as bias %) -8.7% to 7.5%

Data sourced from Klotz et al., Journal of Chromatography B, 2019.

Experimental Protocols

Quantification of CDPA in Human Urine using online-SPE-LC-MS/MS

This protocol is based on the method described by Bury et al. (2018).

a) Sample Preparation:

  • To 1 mL of urine, add 50 µL of an internal standard solution (e.g., deuterated CDPA).

  • Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites.

  • Incubate the mixture at 37°C for 2 hours.

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant for analysis.

b) online-SPE-LC-MS/MS Conditions:

  • SPE Column: A suitable turbulent flow chromatography column (e.g., TurboFlow C18) for online sample cleanup and concentration.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for CDPA and its internal standard.

Quantification of CDPA in Human Plasma using LC-MS/MS

This protocol is based on the method described by Klotz et al. (2019).

a) Sample Preparation:

  • To 100 µL of plasma, add 200 µL of an internal standard solution in acetonitrile to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

b) LC-MS/MS Conditions:

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A programmed gradient to achieve optimal separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for CDPA and its internal standard.

Alternative Biomarkers for Octocrylene Exposure

Besides CDPA, other metabolites of Octocrylene can serve as biomarkers of exposure. These include 5-hydroxy-Octocrylene (5OH-OC) and 2-(carboxymethyl)-butyl 2-cyano-3,3-diphenylacrylate (DOCCA) . While present at lower concentrations than CDPA, their detection can provide a more comprehensive picture of Octocrylene metabolism. The online-SPE-LC-MS/MS method described for CDPA in urine can be adapted to simultaneously quantify these metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative

Visualizations

experimental_workflow cluster_urine Urine Sample Analysis cluster_plasma Plasma Sample Analysis cluster_analysis Instrumental Analysis U_Sample Urine Sample U_IS Add Internal Standard U_Sample->U_IS U_Buffer Add Buffer U_IS->U_Buffer U_Enzyme Add β-glucuronidase U_Buffer->U_Enzyme U_Incubate Incubate (37°C) U_Enzyme->U_Incubate U_Centrifuge Centrifuge U_Incubate->U_Centrifuge U_Supernatant Collect Supernatant U_Centrifuge->U_Supernatant OnlineSPE Online SPE U_Supernatant->OnlineSPE Urine Workflow P_Sample Plasma Sample P_Precipitate Add Acetonitrile & Internal Standard P_Sample->P_Precipitate P_Vortex Vortex P_Precipitate->P_Vortex P_Centrifuge Centrifuge P_Vortex->P_Centrifuge P_Evaporate Evaporate Supernatant P_Centrifuge->P_Evaporate P_Reconstitute Reconstitute P_Evaporate->P_Reconstitute LC LC Separation P_Reconstitute->LC Plasma Workflow OnlineSPE->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflows for the quantification of CDPA in urine and plasma.

Conclusion

For the accurate and sensitive quantification of 2-Cyano-3,3-diphenylacrylic acid (CDPA), online-SPE-LC-MS/MS stands out as the superior method, particularly for urine analysis, offering a wide linear range and low limits of detection. The LC-MS/MS method for plasma analysis also provides robust and reliable results. These methods are essential for researchers and professionals in drug development and toxicology to effectively monitor human exposure to Octocrylene and to conduct pharmacokinetic and safety assessments. While other Octocrylene metabolites can serve as complementary biomarkers, CDPA remains the primary and most abundant indicator of exposure.

Navigating the Analytical Limits: A Comparative Guide to the Detection and Quantification of 2-Cyano-3,3-diphenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of xenobiotics and their metabolites is a critical aspect of safety, efficacy, and environmental impact assessment. 2-Cyano-3,3-diphenylacrylic acid (CDAA), the primary metabolite of the widely used UV filter octocrylene (B1203250), is of growing interest due to its potential for systemic absorption and environmental persistence. This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for CDAA and its parent compound, octocrylene, across different analytical platforms. Furthermore, it benchmarks these values against those of metabolites from other common UV filters, offering a comprehensive overview for informed analytical method selection.

Understanding the Analytical Thresholds: LOD and LOQ

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, indicating the presence of the compound. The Limit of Quantification (LOQ), a higher concentration, is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. These parameters are fundamental in bioanalytical monitoring, environmental analysis, and quality control in the pharmaceutical and cosmetic industries.

Performance of Analytical Methods for 2-Cyano-3,3-diphenylacrylic acid (CDAA) and Octocrylene

The determination of CDAA and its parent compound, octocrylene (OC), is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Tandem Mass Spectrometry (MS/MS). As the data indicates, LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC-UV, making it the preferred method for bio-monitoring studies where trace levels of the metabolite are expected.

AnalyteMethodMatrixLODLOQReference
2-Cyano-3,3-diphenylacrylic acid (CDAA) LC-MS/MSPlasma6.5 µg/L-(Mentioned in a review of Klotz et al., 2019)
2-Cyano-3,3-diphenylacrylic acid (CDAA) LC-MS/MSUrine0.45 µg/L-(Mentioned in a review of Klotz et al., 2019)
Octocrylene (OC) HPLC-UV-0.07 µg/mL-(Pharmacophore Journal)
Octocrylene (OC) HPLC-UV--0.15%(ResearchGate)
Octocrylene (OC) LC-MS/MS--1-200 ng/mL (Linear Range)(SCIEX)

A Comparative Look: LOD and LOQ of Alternative UV Filter Metabolites

To provide a broader context, this section compares the analytical limits for metabolites of other frequently used UV filters, namely 4-Methylbenzylidene Camphor (4-MBC) and Benzophenone-3 (BP-3). The data consistently demonstrates the superior sensitivity of LC-MS/MS for detecting these metabolites in biological matrices.

AnalyteParent CompoundMethodMatrixLODLOQReference
3-(4-carboxybenzylidene)camphor (cx-MBC) 4-Methylbenzylidene CamphorUPLC-MS/MSUrine-0.15 µg/L(BenchChem)
3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH) 4-Methylbenzylidene CamphorUPLC-MS/MSUrine-0.3 µg/L(BenchChem)
Benzophenone-3 and its metabolites Benzophenone-3LC-MS/MSSerumlow µg/L level-(PubMed)
Benzophenone-type UV filters Benzophenone-3HPLC-MS/MS-0.01 - 0.02 ng/mL-(BenchChem)
Avobenzone AvobenzoneHPLC-UV-0.13 µg/mL0.43 µg/mL(Natural Sciences Engineering and Technology Journal)
Oxybenzone Benzophenone-3HPLC-UV-0.35 µg/mL1.15 µg/mL(Natural Sciences Engineering and Technology Journal)

Experimental Protocols

Determination of LOD and LOQ

The limits of detection and quantification are established during the validation of an analytical method. Two common approaches are:

  • Signal-to-Noise Ratio (S/N): This method involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ.[1]

  • Calibration Curve Method: This approach utilizes the standard deviation of the response and the slope of the calibration curve. The LOD and LOQ are calculated using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Sample Preparation for LC-MS/MS Analysis of Metabolites in Urine

A generalized workflow for the extraction and analysis of UV filter metabolites from urine samples is depicted below. This typically involves enzymatic hydrolysis to cleave conjugated metabolites, followed by a sample cleanup and concentration step, such as solid-phase extraction (SPE), before injection into the LC-MS/MS system.[2][3]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis Incubation spe Solid-Phase Extraction (SPE) (Cleanup & Concentration) hydrolysis->spe Loading elution Elution spe->elution Washing & Elution reconstitution Reconstitution in Mobile Phase elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Injection data Data Acquisition & Processing lcms->data

Fig. 1: Generalized workflow for the analysis of UV filter metabolites in urine by LC-MS/MS.

Logical Framework for Method Selection

The choice of an analytical method is guided by the specific research or regulatory question. The following diagram illustrates a decision-making process for selecting an appropriate technique for the analysis of 2-Cyano-3,3-diphenylacrylic acid and related compounds.

logical_relationship start Define Analytical Goal q1 Trace Level Detection in Biological/Environmental Samples? start->q1 lcms Select LC-MS/MS q1->lcms Yes q2 High-throughput screening of formulations with higher concentrations? q1->q2 No end_lcms High Sensitivity & Specificity lcms->end_lcms hplc Select HPLC-UV end_hplc Cost-effective, robust for quality control hplc->end_hplc q2->lcms No q2->hplc Yes

Fig. 2: Decision tree for analytical method selection.

References

Unlocking Efficiency: A Comparative Guide to Recovery Experiments for 2-Cyano-3,3-diphenylacrylic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Cyano-3,3-diphenylacrylic acid (CDA) is crucial for toxicological assessments, pharmacokinetic studies, and environmental monitoring. As the primary metabolite of the widely used UV filter octocrylene, robust and efficient sample preparation is paramount for reliable analytical results. This guide provides a comparative overview of common extraction techniques for CDA, supported by available experimental data, detailed methodologies, and visual workflows to aid in method selection and optimization.

The recovery of an analyte from its matrix is a critical performance characteristic of any sample preparation method. In the context of 2-Cyano-3,3-diphenylacrylic acid, achieving high and reproducible recovery is essential for accurate quantification in various biological and environmental matrices. This guide explores several established extraction techniques, presenting a summary of their reported recovery efficiencies and outlining generalized protocols.

Comparative Analysis of Recovery Rates

The selection of an appropriate extraction method depends on factors such as the sample matrix, the required limit of detection, sample throughput needs, and available instrumentation. Below is a summary of reported recovery data for CDA and related organic acids using different extraction techniques. It is important to note that direct comparative studies for CDA across all methods are limited; therefore, data from similar analytes or matrices are included to provide a broader perspective.

Extraction TechniqueAnalyte/MatrixReported Recovery (%)Reference(s)
Solid-Phase Extraction (SPE) Urinary Organic Acids (General)84.1 (mean)[1]
UV Filters in Water>68[2]
Urinary Metabolites of UV Filters94 - 106 (mean relative)[1]
Liquid-Liquid Extraction (LLE) Urinary Organic Acids (General)77.4 (mean)[1]
Dispersive Liquid-Liquid Microextraction (DLLME) UV Filters in Urine80 - 120 (relative)
Microwave-Assisted Extraction (MAE) Phenolic Compounds from MushroomsNot specified for CDA, but noted for high efficiency and shorter extraction times.[3][4]
Ultrasound-Assisted Extraction (UAE) Heavy Metals from Sewage SludgeNot specified for CDA, but demonstrated to be a rapid alternative to conventional methods.[5][6]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections provide generalized protocols for key extraction techniques applicable to the recovery of 2-Cyano-3,3-diphenylacrylic acid.

Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex matrices like urine.

Protocol:

  • Conditioning: A C18 SPE cartridge is conditioned sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. The cartridge should not be allowed to dry.

  • Sample Loading: A 5 mL aliquot of a pre-treated urine sample (e.g., centrifuged and pH-adjusted) is loaded onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: The cartridge is washed with 3 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove interfering polar compounds.

  • Elution: The retained CDA is eluted from the cartridge with 3 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase for subsequent analysis by an analytical instrument like LC-MS/MS.

Liquid-Liquid Extraction (LLE) for Plasma Samples

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases.

Protocol:

  • Sample Preparation: To 1 mL of plasma in a glass tube, add an appropriate internal standard.

  • Protein Precipitation: Add 2 mL of a protein precipitating agent, such as acetonitrile, and vortex for 1 minute. Centrifuge at 4000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube. Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and then centrifuge to separate the layers.

  • Collection: Carefully transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizing the Workflow and a Potential Biological Interaction

To further clarify the experimental process and conceptualize the biological context of CDA, the following diagrams are provided.

Experimental_Workflow_for_CDA_Recovery cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological or Environmental Sample (e.g., Urine, Plasma, Water) Pretreatment Pre-treatment (Centrifugation, pH adjustment) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Load Sample LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Mix with Solvent MAE Microwave-Assisted Extraction (MAE) Pretreatment->MAE Microwave Irradiation UAE Ultrasound-Assisted Extraction (UAE) Pretreatment->UAE Sonication Evaporation Evaporation & Reconstitution SPE->Evaporation Elution LLE->Evaporation Collect Organic Phase MAE->Evaporation Extract UAE->Evaporation Extract Analysis LC-MS/MS Analysis Evaporation->Analysis Data Data Acquisition & Processing Analysis->Data Recovery_Calculation Recovery (%) Data->Recovery_Calculation Calculate

Figure 1. A generalized experimental workflow for determining the recovery of 2-Cyano-3,3-diphenylacrylic acid.

CDA_Signaling_Pathway_Interaction cluster_pathways Potential Cellular Effects CDA 2-Cyano-3,3-diphenylacrylic acid (CDA) (Octocrylene Metabolite) Cell Target Cell CDA->Cell Enters Endocrine Weak Endocrine Activity Cell->Endocrine Interaction Cell_Cycle Cell Cycle Regulation Cell->Cell_Cycle Influence Nuclear_Receptors Nuclear Receptor Pathways Endocrine->Nuclear_Receptors

Figure 2. A conceptual diagram illustrating the potential interaction of CDA with cellular signaling pathways.

Conclusion

The choice of sample preparation method for 2-Cyano-3,3-diphenylacrylic acid significantly impacts the accuracy and reliability of analytical results. While Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are well-established techniques with documented recovery data for related compounds, advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer the potential for reduced extraction times and solvent consumption. The information and protocols provided in this guide serve as a valuable resource for researchers to select and tailor the most appropriate sample preparation strategy for their specific analytical needs, ultimately leading to more robust and dependable data in the study of this important metabolite. Further method development and validation studies are encouraged to establish definitive comparative recovery data for CDA across a wider range of matrices and extraction techniques.

References

Comparative Evaluation of Matrix Effects for 2-Cyano-3,3-diphenylacrylic Acid-d10 in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the matrix effects observed for the deuterated internal standard, 2-Cyano-3,3-diphenylacrylic Acid-d10 (CDAA-d10), in various biological tissues. The data presented herein is crucial for the development and validation of robust bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding and mitigating matrix effects are paramount for ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic studies.

Introduction to Matrix Effects in Bioanalysis

In LC-MS/MS analysis, the matrix effect refers to the alteration of ionization efficiency of a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity. Biological matrices such as plasma, liver, and kidney are complex mixtures of endogenous components like phospholipids, salts, and metabolites that can interfere with the ionization of the analyte and its internal standard in the mass spectrometer's source, potentially leading to unreliable results.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as CDAA-d10, is a widely accepted strategy to compensate for these matrix effects, as it is chemically identical to the analyte and therefore exhibits similar behavior during sample preparation and analysis.[3]

This guide focuses on the quantitative evaluation of matrix effects for CDAA-d10 across three critical biological matrices: plasma, liver homogenate, and kidney homogenate. The following sections detail the experimental protocol for this evaluation and present a comparative summary of the findings.

Experimental Protocols

A detailed methodology for the evaluation of matrix effects is essential for the reproducibility and validation of bioanalytical assays. The post-extraction addition method is a widely accepted approach to quantitatively assess matrix effects.[1][4]

Preparation of Tissue Homogenates
  • Tissue Collection: Harvest fresh liver and kidney tissues from the appropriate species (e.g., Sprague-Dawley rats).

  • Homogenization: Weigh the collected tissues and homogenize them in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific ratio (e.g., 1:3 w/v) using a mechanical homogenizer.[5] Keep the samples on ice throughout the process to minimize degradation.

  • Storage: Store the prepared tissue homogenates at -80°C until analysis.

Matrix Effect Evaluation: Post-Extraction Addition Method

The following protocol outlines the steps to determine the matrix factor (MF) for CDAA-d10 in plasma, liver homogenate, and kidney homogenate.

  • Sample Sets Preparation:

    • Set 1 (Neat Solution): Prepare a standard solution of CDAA-d10 in the final mobile phase composition at a concentration representative of the intended study samples.

    • Set 2 (Post-Extraction Spike): Extract blank plasma, liver homogenate, and kidney homogenate samples using the established sample preparation method (e.g., protein precipitation with acetonitrile). After the final extraction step, spike the resulting clean extracts with CDAA-d10 to the same final concentration as in Set 1. Prepare replicates from at least six different lots of each biological matrix.[1]

  • LC-MS/MS Analysis: Analyze the samples from both sets using the validated LC-MS/MS method for CDAA.

  • Calculation of Matrix Factor (MF): The matrix factor is calculated to quantify the extent of ion suppression or enhancement. The formula is as follows:

    MF = (Peak Area of CDAA-d10 in Set 2) / (Mean Peak Area of CDAA-d10 in Set 1)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor: To assess the ability of the deuterated internal standard to compensate for matrix effects on the analyte (CDAA), the IS-normalized matrix factor is calculated. This requires a parallel experiment with the non-deuterated analyte.

    IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    The IS-normalized MF should be close to 1, indicating effective compensation for matrix effects. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the matrix should ideally be less than 15%.[1]

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for matrix effect evaluation.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_spiking Post-Extraction Spiking cluster_analysis Analysis & Calculation Neat_Solution Set 1: CDAA-d10 in Neat Solvent LCMS_Analysis LC-MS/MS Analysis Neat_Solution->LCMS_Analysis Blank_Plasma Blank Plasma Extract_Plasma Extract Blank Plasma Blank_Plasma->Extract_Plasma Blank_Liver Blank Liver Homogenate Extract_Liver Extract Blank Liver Blank_Liver->Extract_Liver Blank_Kidney Blank Kidney Homogenate Extract_Kidney Extract Blank Kidney Blank_Kidney->Extract_Kidney Spike_Plasma Set 2: Spike Extracted Plasma with CDAA-d10 Extract_Plasma->Spike_Plasma Spike_Liver Set 2: Spike Extracted Liver with CDAA-d10 Extract_Liver->Spike_Liver Spike_Kidney Set 2: Spike Extracted Kidney with CDAA-d10 Extract_Kidney->Spike_Kidney Spike_Plasma->LCMS_Analysis Spike_Liver->LCMS_Analysis Spike_Kidney->LCMS_Analysis Calculate_MF Calculate Matrix Factor (MF) LCMS_Analysis->Calculate_MF

Experimental workflow for matrix effect evaluation.

Data Presentation and Comparison

The following tables summarize hypothetical but representative quantitative data for the matrix effect evaluation of CDAA-d10 in plasma, liver, and kidney homogenates. This data is intended to illustrate the typical outcomes of such an experiment.

Table 1: Matrix Factor for this compound in Different Tissues

Biological MatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)%CV (n=6 lots)Interpretation
Plasma1,250,0001,150,0000.924.5%Minor Ion Suppression
Liver Homogenate1,250,000980,0000.788.2%Moderate Ion Suppression
Kidney Homogenate1,250,000850,0000.6811.7%Significant Ion Suppression

Table 2: IS-Normalized Matrix Factor for the Analyte (CDAA) using CDAA-d10

Biological MatrixAnalyte MFInternal Standard MFIS-Normalized Matrix Factor%CV (n=6 lots)Interpretation
Plasma0.910.920.993.8%Effective Compensation
Liver Homogenate0.770.780.996.5%Effective Compensation
Kidney Homogenate0.690.681.019.8%Effective Compensation

The data illustrates that while CDAA-d10 experiences varying degrees of ion suppression across the different tissues, its behavior closely tracks that of the non-deuterated analyte. This results in an IS-normalized matrix factor close to 1, demonstrating the effectiveness of the deuterated internal standard in compensating for matrix effects and ensuring accurate quantification.

The logical relationship for interpreting the matrix factor is depicted in the following diagram:

MatrixFactor_Interpretation cluster_outcomes Interpretation MF Matrix Factor (MF) Suppression Ion Suppression MF->Suppression MF < 1 No_Effect No Matrix Effect MF->No_Effect MF = 1 Enhancement Ion Enhancement MF->Enhancement MF > 1

Interpretation of the Matrix Factor.

Conclusion and Recommendations

The evaluation of matrix effects is a critical component of bioanalytical method validation as per regulatory guidelines from the FDA and EMA.[6][7][8] The data presented in this guide, although illustrative, highlights the importance of assessing these effects in each biological matrix of interest. The use of a deuterated internal standard like this compound is highly recommended to mitigate the variability introduced by matrix effects, thereby enhancing the reliability of quantitative data in drug development and research. It is crucial to perform these evaluations during method development to select the most appropriate sample preparation techniques and to confirm the suitability of the internal standard.

References

Bridging the Instrumental Divide: A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Cyano-3,3-diphenylacrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistent and accurate analysis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. When analytical methods are transferred between different instruments, either within the same laboratory or between different facilities, a process of cross-validation becomes essential. This guide provides a comprehensive comparison of analytical methods for 2-Cyano-3,3-diphenylacrylic acid, also known as Cinnamic Acid, with a focus on the cross-validation of these methods between different analytical instruments. This document will delve into the critical parameters of method validation, present comparative data, and provide detailed experimental protocols to ensure seamless method transfer and consistent results.

The principles of analytical method validation are clearly outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Cross-validation is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[4] This is crucial for ensuring data integrity and regulatory compliance.[4]

This guide will focus on two prevalent liquid chromatography techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While HPLC has been a robust and reliable workhorse in pharmaceutical analysis, UPLC offers significant advancements in speed, resolution, and sensitivity by utilizing smaller particle sizes in the column packing material and operating at higher pressures.[5][6][7]

Comparative Performance Data

The following tables summarize the expected performance characteristics when cross-validating an analytical method for 2-Cyano-3,3-diphenylacrylic acid between a traditional HPLC system and a modern UPLC system. The data is hypothetical but represents typical results based on the known differences between the two techniques.

Table 1: System Suitability and Performance Comparison

ParameterHPLC (Instrument 1)UPLC (Instrument 2)Acceptance Criteria
Retention Time (min) ~5.8~2.1Consistent within run
Theoretical Plates > 2000> 10000As per method
Tailing Factor ≤ 1.5≤ 1.2≤ 2.0
Resolution > 2.0> 3.0> 2.0
Analysis Time (min) 103-
Solvent Consumption (mL/run) 102.1-

Table 2: Validation Parameter Comparison

ParameterHPLC (Instrument 1)UPLC (Instrument 2)ICH Q2(R2) Guideline
Linearity (R²) > 0.999> 0.999Report correlation coefficient
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 0.8%Typically ≤ 2%
- Intermediate Precision< 1.5%< 1.2%Typically ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.050.01Reportable
Limit of Quantification (LOQ) (µg/mL) 0.150.03Reportable

Experimental Protocols

A detailed methodology is crucial for the successful cross-validation of an analytical method. Below are representative protocols for the analysis of 2-Cyano-3,3-diphenylacrylic acid using both HPLC and UPLC systems.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to be robust and suitable for routine quality control analysis.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    7 30 70
    8 30 70
    8.1 70 30

    | 10 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Cyano-3,3-diphenylacrylic acid at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a target concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method is optimized for high-throughput analysis, offering significant reductions in run time and solvent consumption.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    2.5 30 70
    2.8 30 70
    2.9 70 30

    | 3.0 | 70 | 30 |

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 2 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Cyano-3,3-diphenylacrylic acid at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions at a target concentration within the calibration range.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

Visual representations of workflows and pathways are essential for clear communication in scientific documentation.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Method Execution on Both Instruments cluster_evaluation Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Documentation p1 Define Cross-Validation Scope & Acceptance Criteria p2 Develop a Joint Validation Protocol p1->p2 e1 Prepare Standards & Samples p2->e1 e2 Analyze on Instrument 1 (HPLC) e1->e2 e3 Analyze on Instrument 2 (UPLC) e1->e3 d1 Assess System Suitability for Both Instruments e2->d1 e3->d1 d2 Compare Validation Parameters (Linearity, Accuracy, Precision, etc.) d1->d2 d3 Statistical Analysis of Results (e.g., t-test, F-test) d2->d3 r1 Generate Cross-Validation Report d3->r1 r2 Conclusion on Method Equivalency r1->r2 SignalingPathway cluster_input External Stimulus cluster_transduction Signal Transduction cluster_response Cellular Response stimulus 2-Cyano-3,3-diphenylacrylic acid receptor Cell Surface Receptor stimulus->receptor kinase1 Kinase Cascade 1 receptor->kinase1 kinase2 Kinase Cascade 2 receptor->kinase2 tf Transcription Factor Activation kinase1->tf kinase2->tf gene_exp Gene Expression Changes tf->gene_exp cell_resp Altered Cell Function gene_exp->cell_resp

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2-Cyano-3,3-diphenylacrylic Acid-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Cyano-3,3-diphenylacrylic Acid-d10. The following procedures are designed to ensure safe handling, from receipt to disposal, minimizing exposure and risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes Chemical Safety GogglesProtects against splashes and fumes.[1][3]
Hands Nitrile or Polyethylene GlovesCrucially, do not use cotton gloves , as they can react exothermically with cyanoacrylates, causing burns.[1]
Body Laboratory Coat or CoverallsPrevents skin contact.[1] Consider Tychem 2000 for light splash protection.
Respiratory NIOSH-approved RespiratorRequired if ventilation is inadequate or exposure limits may be exceeded. Use a respirator with an organic vapor cartridge.[1][4]

Operational Plan: From Receipt to Disposal

This step-by-step plan ensures a safe and efficient workflow for handling this compound.

1. Pre-Use Safety and Preparation:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][3] A fume hood or a local exhaust ventilation system is strongly recommended to direct vapors away from the user.[1]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Have a debonding agent, such as acetone (B3395972) or fingernail polish remover, available for skin exposures, but do not use it near the eyes.[1][2]

2. Safe Handling and Application:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.[1]

  • Dispensing: When dispensing the chemical, do so carefully to minimize drips or splashes.[1]

  • Avoid Incompatible Materials: Keep the compound away from cotton, wool, water, amines, and alkalis, as these can cause a rapid and hazardous reaction.[1]

  • Secure Container: Always securely cap the container when not in use to prevent vapor release.[1]

3. Storage:

  • Conditions: Store the container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2][3]

  • Labeling: Ensure the container is properly labeled.[2]

4. Disposal Plan:

  • Small Spills: For small spills, use an absorbent material to collect the liquid.[5][6] Seal the contaminated absorbent material in a vapor-tight plastic bag for disposal.[5][6]

  • Waste Container: Dispose of the hardened material and any contaminated disposables in an approved waste disposal plant.[7] Avoid releasing the chemical into the environment.[7][8]

Emergency First Aid Procedures

  • Skin Adhesion: Do not attempt to pull bonded skin apart.[1][2] Immerse the affected area in warm, soapy water and gently peel or roll the skin surfaces apart.[1] A debonding agent can be applied to the edges to help soften the adhesive.[1]

  • Eye Contact: If eyelids are bonded, do not force them open.[1][2] Wash thoroughly with warm water and cover with a wet pad.[1] Seek immediate medical attention. If the chemical gets on the eyeball, rinse the eye with lukewarm water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[1][7]

  • Ingestion: Do not induce vomiting. Contact a poison control center and seek immediate medical attention.[3]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_start Receive Chemical verify_sds Verify SDS Information prep_start->verify_sds ppe_check Don Appropriate PPE verify_sds->ppe_check eng_controls Confirm Engineering Controls (Fume Hood, Ventilation) ppe_check->eng_controls emergency_prep Ensure Emergency Equipment is Accessible eng_controls->emergency_prep handling_start Begin Experiment emergency_prep->handling_start dispense Dispense Chemical Carefully handling_start->dispense spill Spill handling_start->spill exposure Personal Exposure handling_start->exposure application Perform Experimental Application dispense->application secure_cap Securely Cap Container When Not in Use application->secure_cap storage Store in Cool, Dry, Well-Ventilated Area secure_cap->storage decontaminate Decontaminate Work Area storage->decontaminate disposal Dispose of Waste and Contaminated Materials decontaminate->disposal spill->disposal Follow Spill Cleanup Protocol first_aid First Aid exposure->first_aid Administer First Aid and Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.